Chloramine-T hydrate

Catalog No.
S007035
CAS No.
7080-50-4
M.F
C7H10ClNNaO3S
M. Wt
246.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T hydrate

CAS Number

7080-50-4

Product Name

Chloramine-T hydrate

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate

Molecular Formula

C7H10ClNNaO3S

Molecular Weight

246.67 g/mol

InChI

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2

InChI Key

VNXHKHCRRCXFBX-UHFFFAOYSA-N

SMILES

Array

Synonyms

(N-chloro-p-toluenesulfonamide)sodium, chloramine T, chloramine-T, chloramine-T anhydrous, chloramine-T trihydrate, chloramine-T, 36Cl-labeled, Clorina, Euclorina, Hydroclonazone, sodium p-toluenesulfonchloramide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

The exact mass of the compound Chloramine-T trihydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

what is Chloramine-T hydrate used for in lab

Author: Smolecule Technical Support Team. Date: February 2026

Primary Laboratory Applications

The table below summarizes the core technical applications of Chloramine-T hydrate in scientific research.

Application Area Specific Use Mechanism / Role
Biochemistry & Analytical Chemistry Radioiodination of proteins and peptides [1] Oxidizes iodide (I⁻) to form reactive iodonium ion (I⁺) or ICl for electrophilic substitution on tyrosine/histidine residues [1].
Reagent in chemical analyses [2] Acts as an oxidizing agent in reactions, e.g., for determining amino acids and proteins [2].
Antimicrobial & Disinfectant Studies Research on disinfectants and biocides [2] [3] [4] Releases active chlorine species (e.g., hypochlorous acid) that oxidize and disrupt microbial cell walls/membranes [3].
Model disinfectant in efficacy studies [3] Used in research to test effectiveness against bacteria, viruses, and fungi on surfaces and equipment [3].
Chemical Synthesis Reagent in pharmaceutical manufacturing [2] [4] Used as a chlorinating or oxidizing agent in synthesizing active pharmaceutical ingredients (APIs) [2] [4].

Detailed Experimental Protocol: Protein Radioiodination

The Chloramine-T method is a classic and widely used procedure for incorporating radioactive iodine into proteins. The workflow involves preparation, reaction, termination, and purification stages to ensure efficient and safe labeling.

Start Start Protocol P1 Prepare Reagents (Chloramine-T, Metabisulfite, Phosphate Buffer) Start->P1 P2 Add Protein Solution (in phosphate buffer, pH 7.5) P1->P2 P3 Add Radioactive Iodide (e.g., Na¹²⁵I) P2->P3 P4 Initiate Reaction (Add Chloramine-T solution) P3->P4 P5 Mix Reaction (30 seconds to several minutes) P4->P5 P6 Terminate Reaction (Add Sodium Metabisulfite or Tyrosine) P5->P6 P7 Purify Labeled Protein (Gel Filtration/Desalting Column) P6->P7 End Obtain Iodinated Protein P7->End

Step-by-Step Methodology

This protocol is adapted from standard radioiodination procedures detailed in scientific literature [1].

  • Reagent Preparation: Freshly prepare the following solutions in 50 mM sodium phosphate buffer (pH 7.0-7.5):
    • Chloramine-T: 1 mg/mL.
    • Sodium Metabisulfite (Quencher): 2.4 mg/mL (12.6 mM).
    • Protein Stock: Dissolve the target protein in the phosphate buffer at a concentration >1 mg/mL for efficient labeling [1].
  • Reaction Setup: In a suitable vial, combine 10 μL of the protein solution (containing ~5-10 μg of protein) with 10 μL of 0.1 M phosphate buffer (pH 7.5) to ensure proper pH. Add the desired volume of Na¹²⁵I (e.g., 1 mCi in 2 μL).
  • Initiation and Mixing: Using a syringe, rapidly add 10 μL of the Chloramine-T solution (10 μg) to the reaction mixture. Mix immediately and allow the reaction to proceed for 30 seconds to a few minutes. The reaction is rapid [1].
  • Reaction Termination: Add 100 μL of the sodium metabisulfite solution to reduce and consume any excess Chloramine-T, thereby stopping the iodination. Alternatively, adding excess tyrosine (1 mM final concentration) is an effective and potentially gentler quenching method [1].
  • Purification: Immediately separate the iodinated protein from unincorporated free iodide and other reagents by gel filtration (e.g., using a PD-10 Sephadex column equilibrated with phosphate-buffered saline). Pre-treating the column with BSA can help prevent nonspecific binding and protein loss [1].

Critical Technical Considerations & Limitations

While powerful, using Chloramine-T requires careful attention to its potential drawbacks.

  • Potential for Protein Damage: As a strong oxidizing agent, Chloramine-T can cause oxidative damage to sensitive proteins, potentially harming their structure and biological activity [1]. This is a key limitation compared to milder alternatives like Iodogen.
  • Structural Alterations: A specific study on the peptide echistatin demonstrated that Chloramine-T iodination can oxidize a methionine residue adjacent to the RGD motif, altering its structure and receptor-binding characteristics [5]. This highlights the importance of verifying the functionality of the labeled product.
  • Safety and Handling: Chloramine-T is a hazardous material (Hazmat) and can cause skin and respiratory irritation [2] [3]. Always consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment (PPE) in a fume hood, especially during radioiodination [1]. It is also critical to follow all radiation safety regulations when working with radioactive isotopes [1].

Mechanism of Action in Iodination

The following diagram illustrates the core chemical mechanism by which Chloramine-T facilitates protein iodination, leading to the key reactive species.

CT Chloramine-T ICl Reactive I-Cl Species CT->ICl Oxidizes I Iodide (I⁻) I->ICl Protein Tyrosine Residue ICl->Protein Electrophilic Substitution LabeledProtein Iodinated Tyrosine Protein->LabeledProtein

The versatility of this compound makes it a staple in many labs. The choice between using it or a milder alternative often depends on the sensitivity of the specific protein or molecule you are working with.

References

how does Chloramine-T work as oxidizing agent

Author: Smolecule Technical Support Team. Date: February 2026

The Chemical Mechanisms of Oxidation

Chloramine-T's oxidizing power stems from its N-chloro moiety (N-Cl) attached to a toluenesulfonamide backbone. It operates through two main pathways [1] [2]:

  • Hydrolysis to Hypochlorous Acid: In aqueous solution, Chloramine-T hydrolyzes to produce hypochlorous acid (HOCl), a strong oxidizing and chlorinating agent. The reaction proceeds as: Chloramine T + H₂O → HOCl + p-Toluenesulfonamide [1] The generated HOCl can then oxidize a wide range of organic and inorganic compounds, such as oxidizing hydrogen sulfide to sulfur or damaging essential cellular components in microorganisms [1] [2].

  • Direct Transfer of Electrophilic Chlorine: Chloramine-T can also act directly by transferring a positively charged chlorine atom (Cl⁺) to electron-rich (nucleophilic) sites on other molecules. This is common in biochemical applications, such as the chlorination of the tyrosine residue in proteins, leading to 3-chlorotyrosine [1] [3]. This direct pathway is particularly important in organic synthesis, where it is used as a cyclizing agent to construct rings like aziridines and oxadiazoles [2].

The diagram below illustrates these two primary mechanistic pathways:

G Start Chloramine-T (Aqueous Solution) Hydrolysis Hydrolysis in Water Start->Hydrolysis Direct Direct Reaction with Nucleophile Start->Direct HOCl Hypochlorous Acid (HOCl) Hydrolysis->HOCl Oxidize Oxidation of various molecules (e.g., S⁻² to S⁰) HOCl->Oxidize Chlorinate Chlorination of substrate (e.g., Tyrosine residue) Direct->Chlorinate

Key Experimental Applications & Protocols

Protein Radioiodination

Chloramine-T is widely used to incorporate radioactive iodine into proteins and peptides for imaging and tracking, such as in the synthesis of radiopharmaceuticals like β-CIT for SPECT imaging [2] [4].

Typical Protocol for Peptide Radioiodination [3]:

  • Reaction Setup: Dissolve 1-10 nmol of the peptide in 45 µL of 0.5 M sodium phosphate buffer (pH 7.5).
  • Addition of Radionuclide: Add 10 µL (1 mCi) of sodium radioiodide (e.g., Na¹²⁵I).
  • Initiation of Oxidation: Add 10 µL of Chloramine-T (1 mg/mL in water, freshly prepared) to the mixture. Vortex immediately.
  • Reaction Time: Allow the reaction to proceed for 15-30 seconds at room temperature.
  • Termination: Stop the reaction by adding 20 µL of sodium metabisulfite (Na₂S₂O₅, 10 mg/mL in water). This reducing agent quenches any unreacted Chloramine-T and stops the oxidation process to prevent over-modification of the peptide.
  • Purification: The labeled peptide is typically purified using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) or HPLC to separate it from unreacted iodide and other reagents [4].

Comparative Performance Data [4]:

Oxidizing Agent Reaction Time Radiochemical Yield Key Feature
Chloramine T Short (seconds) > 95% Strong oxidizer, water-soluble.
Iodo-Gen Longer (minutes) > 95% Moderate oxidizer, water-insoluble.
Use as a Disinfectant

Chloramine-T is an effective broad-spectrum disinfectant against bacteria, viruses, and fungi. Its application in aquaculture to treat bacterial gill disease is a well-documented example [5].

Protocol for Aquaculture Disinfection [5]:

  • Target Concentration: 10-20 mg/L.
  • Method: Administer as a static bath or a low-flow flush treatment for 30-60 minutes.
  • Treatment Schedule: Applied on consecutive days for three days, or on alternate days for a total of three treatments.

Safety and Handling

When working with Chloramine-T in a research or industrial setting, it is crucial to adhere to the following safety guidelines [2]:

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation (indicated by GHS Hazard Statements H314 and H334) [2].
  • Safe Handling: Use personal protective equipment (PPE) including gloves, eye protection, and dust masks to avoid inhalation. Handle in a well-ventilated area or fume hood [2].
  • Incompatibilities: It is incompatible with strong acids, as reacting with them can release toxic chlorine gas. It may also decompose violently when heated above 130 °C [2] [6].

References

Chloramine-T hydrate safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the key identification and physical property data for Chloramine-T hydrate.

Property Description
Common Name This compound [1]
CAS Number 149358-73-6 [1]
Molecular Formula C₇H₉ClNNaO₃S [1]
Molecular Weight 245.659 g/mol [1]
Melting Point 167-170 °C (with decomposition) [1]
Storage Condition 2-8°C [1]

Hazards and Safety Information

This compound is classified as a hazardous chemical. The following table details its hazard codes and precautionary statements.

| Category | Information | | :--- | :--- | | GHS Hazard Pictograms | GHS05 (Corrosive), GHS07 (Irritant/Harmful), GHS08 (Health Hazard) [1] | | Signal Word | Danger [1] | | Hazard Statements (H) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) [1] | | Precautionary Statements (P) | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a poison center or doctor/physician) [1] | | Supplemental Hazard Info | Contact with acids liberates toxic gas [1] | | Transport Identification | UN 3263, 8, PG 3 (Corrosive substance) [1] |

Safe Handling & Experimental Protocols

Due to the hazardous nature of this compound, strict safety protocols must be followed in the laboratory.

  • Personal Protective Equipment (PPE): The database specifically advises wearing protective gloves, protective clothing, and eye/face protection [1]. For researchers handling powders, the use of a fume hood is essential to prevent inhalation, as the compound carries a warning for causing breathing difficulties and asthma symptoms [1].
  • Critical Hazard Note: A key safety warning is that contact with acids liberates toxic gas [1]. Experimental designs must ensure this compound is kept separate from acidic conditions outside of a controlled fume hood.
  • First Aid Measures: Based on the precautionary statements [1]:
    • Inhalation: Move person to fresh air.
    • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.
    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.
    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
    • General Response: In all cases of exposure, immediately call a poison center or doctor [1].

Experimental Workflow for Handling

The following diagram outlines the critical steps for safely handling this compound during experimental preparation, based on the identified hazards.

Start Start: Experiment Planning Step1 1. Review Experiment Protocol Start->Step1 Step2 2. Conduct Risk Assessment (H302, H314, H334) Step1->Step2 Step3 3. Don Appropriate PPE Gloves, Lab Coat, Safety Glasses Step2->Step3 Step4 4. Work in Fume Hood Step3->Step4 Step5 5. Avoid Acid Contact (Prevent toxic gas release) Step4->Step5 Step6 6. Secure Waste Disposal Step5->Step6 End End: Clean Up Step6->End

Diagram 1: Safety workflow for handling this compound, highlighting key hazard controls.

Important Note on Information Completeness

  • Information is Incomplete: The information provided here is not a full Safety Data Sheet. A complete SDS contains 16 sections with detailed information on toxicological data, ecological information, disposal considerations, and regulatory information, which are not present in the search results [1].
  • Verification is Essential: It is critical to obtain a full, certified SDS from a reputable supplier or manufacturer before working with this chemical. The data here is from a third-party database and may not be comprehensive or fully up-to-date.

References

pKa of N-chlorophenylsulfonamide derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Bond Length-pKa Correlation Method

A groundbreaking study established that strongly correlated linear relationships exist between the equilibrium bond lengths of the sulfonamide group and its aqueous pKa values [1]. This Ab Initio Bond Lengths (AIBL) approach provides a powerful solution for accurate pKa prediction, especially for complex pharmaceutical compounds.

The methodology is summarized in the workflow below:

workflow Start Start: Molecular System ConfSearch Conformational Search Start->ConfSearch GeoOpt Geometry Optimization B3LYP/6-311G(d,p) ConfSearch->GeoOpt BLMeasure Measure Equilibrium Bond Lengths GeoOpt->BLMeasure pKaPredict Predict pKa via Linear Model BLMeasure->pKaPredict End Final pKa Value pKaPredict->End

Experimental workflow for bond length-based pKa prediction [1].

Detailed Experimental Protocol
  • System Preparation and Conformational Search

    • For primary benzene sulfonamide derivatives, generate both anti and syn conformers, where the labels denote the orientation of the nitrogen lone pair relative to the C–S bond of the sulfonamide fragment [1].
    • For congeneric series (like N-phenyl substituted sulfonamides), first identify the most stable conformation of the common scaffold. Use this as a fixed 3D skeleton for constructing derivative molecules [1].
    • For flexible substituents, generate multiple starting geometries via manual rotation around the substituent's bonds, keeping the sulfonamide group unchanged [1].
    • Generate an ensemble of conformers (e.g., 25-30 structures) using software like MarvinSketch (ChemAxon) with the Dreiding force-field [1].
  • Geometry Optimization

    • Optimize all structures using Gaussian09 with tight convergence criteria [1].
    • Perform optimization at the B3LYP/6-311G(d,p) level, in both the gas phase and solvent phase (using the CPCM solvation model) [1].
    • Conduct vibrational frequency analysis at the same level to confirm the nature of the stationary points (minimum energy structures) [1].
    • From the conformational ensemble, select the most stable geometry for subsequent bond length measurements [1].
  • Bond Length Measurement and pKa Prediction

    • Measure the key equilibrium bond lengths in the optimized sulfonamide structure.
    • Input the bond lengths into the pre-parameterized linear model for the specific sulfonamide class to obtain the pKa prediction.

This method has been successfully applied to correct inaccurate literature pKa values for drugs like celecoxib, glimepiride, and glipizide, with new experimental measurements matching the predictions within 0.26 pKa units [1].

pKa and Lipophilicity of Sulfonamide Derivatives

Sulfonamide derivatives exhibit a wide range of pKa and lipophilicity values, which are critical for their pharmacokinetic properties. The following table summarizes experimental and computational data for various derivatives, highlighting the variability that complicates prediction.

Compound / Derivative Class Reported pKa Lipophilicity (logP) Key Findings
Sulfonamide Drugs (e.g., Glimepiride, Celecoxib) [1] Corrected via AIBL method Not Specified Bond length method corrected literature pKa values by up to 1.68 units.

| Anticancer Sulfonamide Derivatives [2] | Not Specified | Wide variation: iLogP: 2.05-3.29 XLogP3: 1.22-6.19 WLogP: 3.27-7.80 MLogP: 0.58-4.06 | Calculated logP values for the same molecule can vary by up to 7.3 units (e.g., molecule no. 21) [2]. | | N-phenylsulfonamide derivatives [3] | Not Specified | Not Specified | Compound 8 showed potent inhibition of CA I (KI 45.7 ± 0.46 nM), AChE, and BChE. Compound 2 potently inhibited CA II (KI 33.5 ± 0.38 nM) [3]. | | DB06836 (N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}...) [4] | Predicted pKa (Strongest Acidic): 8.0 Predicted pKa (Strongest Basic): -0.38 | Predicted logP: 1.48 (ALOGPS), 1.07 (ChemAxon) | An example of a specific N-chlorophenylsulfonamide derivative with predicted properties [4]. |

Alternative Computational pKa Protocol

For researchers without access to parameterized bond-length models, a robust first-principles direct approach using Density Functional Theory (DFT) has been validated for phenols and can be adapted for sulfonamides [5]. The optimal protocol is as follows:

  • Functional: CAM-B3LYP (for better depiction of long-range interactions) [5].
  • Basis Set: 6-311+G(d,p) [5].
  • Solvation Model: SMD (Solvation Model based on Density) [5].
  • Explicit Solvent: Include two explicit water molecules in the calculations to model hydrogen bonding accurately [5].
  • Reaction Equation: Use the modified dissociation equilibrium that conserves the number of charged species to reduce calculation errors [5]: HA(H₂O)ₙ(sol) + OH⁻(H₂O)ₙ(sol) ⇌ A⁻(H₂O)ₙ(sol) + H₂O(H₂O)ₙ(sol)

This protocol yielded a mean absolute error of 0.3 pKa units for a series of substituted phenols, demonstrating high accuracy without correction factors [5].

Key Challenges and Solutions in Sulfonamide pKa Prediction

The relationship between structure and pKa in sulfonamides is complex. The following diagram illustrates the major challenges and the corresponding strategies to address them:

challenges C1 Multiprotic Compounds S1 AIBL: Handle multiple ionization states [1] C1->S1 C2 Tautomerizable Compounds S2 AIBL: Predict macroscopic pKa for tautomer mixtures [1] C2->S2 C3 Large Molecules (>50 atoms) S3 AIBL: Demonstrated feasibility for drug molecules [1] C3->S3 C4 2D Representation Limitations S4 Use 3D Geometries to account for steric & H-bonding effects [1] C4->S4

Key challenges and AIBL solutions in sulfonamide pKa prediction [1].

Conclusion and Research Implications

The AIBL method represents a significant leap in predicting the . Its key strengths for drug development include [1]:

  • High Accuracy: Corrects erroneous literature values and achieves predictions within 0.26 pKa units of experimental measurements.
  • Handling Complexity: Provides viable solutions for challenging multiprotic, tautomerizable, and large drug molecules.
  • Theoretical Robustness: The linear relationship between bond lengths and pKa is theoretically grounded and expected to hold for any set of congeners.

For research teams, adopting the bond-length descriptor approach can refine drug design by enabling more reliable predictions of ionization state, which directly impacts solubility, membrane permeability, and protein binding.

References

Chloramine-T hydrate Sharpless oxyamination protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sharpless Oxyamination

The Sharpless Asymmetric Aminohydroxylation (SAA), commonly referred to as Sharpless oxyamination, is a catalytic enantioselective reaction that converts alkenes directly into vicinal amino alcohols [1] [2]. These 1,2-amino alcohol motifs are highly valuable building blocks in organic synthesis and are recurring pharmacophores in drug discovery [2].

This reaction is closely related to the Sharpless Asymmetric Dihydroxylation but uses a nitrogen source in place of one of the oxygen atoms [2]. Despite its power, the reaction has some limitations, including the use of osmium, a sometimes-limited substrate scope, and for certain alkenes, moderate regioselectivity [1].

Chemical Principle and Mechanism

The core of the reaction involves the syn-selective addition of oxygen and nitrogen across a carbon-carbon double bond. Enantiocontrol is achieved by using chiral ligands, primarily derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD) [1] [3].

The widely accepted mechanism involves a catalytic cycle fueled by osmium tetroxide (OsO₄) and the nitrogen source, Chloramine-T [1] [3].

  • Pre-catalyst Activation: OsO₄ is oxidized by the deprotonated Chloramine-T to form a key imidotriooxoosmium(VIII) intermediate [3].
  • Cycloaddition: This chiral osmium species undergoes a concerted [3+2] cycloaddition with the alkene substrate. This step is stereospecific, resulting in the syn-addition of the groups across the alkene [3].
  • Hydrolysis & Product Release: The resulting osmium(VI) azaglycolate complex is hydrolyzed, releasing the protected amino alcohol product and an osmium(VI) species [1].
  • Catalyst Regeneration: The osmium(VI) species is re-oxidized to the active Os(VIII) catalyst by Chloramine-T, closing the catalytic cycle [1] [3].

The chiral ligand plays a triple role: it accelerates the reaction rate (ligand-accelerated catalysis), induces high enantioselectivity, and can influence the regioselectivity for unsymmetrical alkenes [1] [3].

The following diagram illustrates the catalytic cycle:

G OsO4 OsO₄ (Os(VIII)) ImidoOs Imidotriooxoosmium(VIII) L* (Chiral Ligand) OsO4->ImidoOs  Oxidation CyclicComplex Osmium(VI) Azaglycolate ImidoOs->CyclicComplex  [3+2] Cycloaddition   Alkene Alkene Substrate Alkene->CyclicComplex Hydrolysis Hydrolysis CyclicComplex->Hydrolysis Product Protected Amino Alcohol OsVI Os(VI) Species OsVI->OsO4  Re-oxidation   ChloramineT Chloramine-T (Oxidant) ChloramineT->OsVI  Regenerates   Hydrolysis->Product Hydrolysis->OsVI

Reagents and Materials

The table below summarizes the essential reagents and materials required for the Sharpless Oxyamination protocol.

Reagent/Material Specification/Role Notes & Handling

| Chloramine-T Hydrate | Nitrogen source & oxidant [4] [5] | - Formula: CH₃C₆H₄SO₂NClNa·3H₂O [4]

  • M.W.: 281.69 g/mol (trihydrate) [4]
  • White powder, >100 g/L solubility in water [4] | | Osmium Tetroxide (OsO₄) | Catalysts | - Highly toxic, volatile solid [1]
  • Typically used as a stock solution (e.g., 0.2 M in t-BuOH) | | Chiral Ligand | Enantioselectivity control | - e.g., (DHQ)₂PHAL or (DHQD)₂PHAL [1] [3]
  • Choice determines absolute stereochemistry of product [1] | | Alkene Substrate | Reactant | - Optimal: α,β-unsaturated esters, stilbenes, styrenes [1] | | Solvent | Reaction medium | - Aqueous co-solvent system is standard [1]
  • e.g., H₂O/t-BuOH (1:1) [3] |
Safety and Handling of Key Reagents
  • This compound:
    • Hazards: Corrosive to skin, eyes, and mucous membranes. Harmful if swallowed. A known sensitizer and can cause occupational asthma [4].
    • Handling: Use appropriate personal protective equipment (PPE). Releases toxic chlorine gas upon contact with acids [4].
  • Osmium Tetroxide (OsO₄):
    • Hazards: Highly toxic if inhaled, ingested, or upon skin contact. A powerful oxidant and a volatile solid, posing a severe vapor hazard [1].
    • Handling: Must be handled in a certified fume hood. Use double gloves and dedicated PPE. Contaminated surfaces should be cleaned with a reducing agent like polysulfide solution.

Step-by-Step Experimental Protocol

Standard Protocol for Cinnamic Acid Derivatives [1] [3]

This procedure is effective for α,β-unsaturated esters like ethyl cinnamate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the following reagents:
    • Ethyl cinnamate (1.0 mmol, 1.0 equiv).
    • Anhydrous tert-butyl alcohol (5 mL).
    • Chiral ligand (e.g., (DHQ)₂PHAL, 2-5 mol%).
    • Osmium tetroxide (0.5-2 mol% as a stock solution in t-BuOH).
  • Addition of Nitrogen Source: In a separate beaker, prepare a solution of Chloramine-T trihydrate (1.2-1.5 equiv) in deionized water (5 mL). Add this aqueous solution dropwise to the stirring reaction mixture at room temperature.
  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC until the alkene starting material is consumed (typically 4-16 hours).
  • Work-up:
    • After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, 10 mL) and stir for 30 minutes. This ensures the reduction of any remaining Os(VIII) species.
    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-protected amino alcohol (e.g., N-tosyl amino alcohol) from any regioisomer and potential diol byproduct.
Variations and Modifications
  • For Styrene Derivatives: Using Chloramine-T with styrenes can lead to mixtures of regioisomers. A modified procedure using N-chlorocarbamates (e.g., CbzNClNa), prepared in situ from the carbamate, tert-butyl hypochlorite, and NaOH, often provides higher enantioselectivities and cleaner reactions for this substrate class [1] [2].
  • Regiocontrol: The choice of ligand can influence the regioselectivity. For example, using a PHAL-based ligand versus an AQN-based ligand on a cinnamate substrate can reverse the major regioisomer formed without compromising enantioselectivity [3].

Data Interpretation and Analysis

Expected Outcomes and Selectivity

The table below summarizes the typical outcomes for different alkene classes in the Sharpless Oxyamination.

Alkene Substrate Nitrogen Source Major Product (Regioisomer) Enantiomeric Excess (ee) Key Considerations
Cinnamic Esters (e.g., Ethyl Cinnamate) Chloramine-T [1] β-Amino-α-hydroxy ester (anti) High (80-95%) [1] Ligand choice (PHAL vs. AQN) can reverse regioselectivity [3]
Styrenes N-Chlorocarbamate (e.g., CbzNClNa) [1] α-Amino-β-hydroxy (benzylic amine) High for m-/p-substituted [1] Use of Chloramine-T can lead to lower regioselectivity [1]
Stilbenes Chloramine-T [1] Vicinal amino alcohol High Effective for this substrate type [1]

Troubleshooting and Best Practices

Common Issue Potential Cause Recommended Solution
Low Conversion Inefficient catalysis or oxidant decomposition Ensure Chloramine-T is fresh. Increase catalyst loading slightly (e.g., to 2 mol% OsO₄). Ensure vigorous stirring for biphasic mixture.
Low Enantioselectivity Impure ligand, incorrect ligand choice, or side reactions Use high-purity chiral ligand. Verify that the correct ligand pseudo-enantiomer (DHQ vs. DHQD) is used. Running the reaction under more dilute conditions can minimize bis-glycolation side-reactions [3].
Poor Regioselectivity Inherent substrate limitation Consider switching the nitrogen source (e.g., to N-chlorocarbamate for styrenes) [1]. Screen different chiral ligands (e.g., PHAL vs. AQN) to influence regioselectivity [3].
Formation of Diol Byproduct Competing dihydroxylation The chiral ligand itself helps suppress diol formation [1]. Ensure stoichiometry of Chloramine-T is correct.

Applications in Synthesis

The Sharpless Asymmetric Aminohydroxylation is a powerful tool for the concise synthesis of complex chiral molecules.

  • Natural Products and Pharmaceuticals: The reaction opens up applications in the synthesis of a variety of natural products [1]. A notable example is the synthesis of the Taxol side chain (Paclitaxel), a potent anticancer drug. The oxyamination reaction provided the required N-acylated amino alcohol building block in high enantiomeric excess after recrystallization [1].
  • Versatile Synthetic Intermediates: The N-protected amino alcohols produced are highly versatile. The N-tosyl group from Chloramine-T can be removed using sodium in liquid ammonia, and the N-Cbz group (from N-chlorocarbamates) can be cleaved by hydrogenolysis, providing the free amino alcohols for further manipulation [1].

References

Comprehensive Application Notes and Protocols: Chloramine-T Peptide Iodination Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Peptide Iodination

Peptide iodination using Chloramine-T (N-chloro-4-methylbenzenesulfonamide sodium salt) is a well-established method for introducing radioactive or stable iodine isotopes into peptides and proteins. This technique is particularly valuable in pharmaceutical research and development for creating radiolabeled tracers used in receptor binding assays, metabolic studies, and imaging agent development. The Chloramine-T method offers a cost-effective and efficient approach with low toxicity compared to alternative iodination techniques. [1]

The fundamental reaction involves Chloramine-T acting as a mild oxidizing agent that converts iodide ((I^-)) to an active iodinating species, enabling electrophilic substitution primarily on tyrosine residues and, to a lesser extent, on histidine residues in peptides and proteins. This method has been successfully applied to various peptides, including mouse Epidermal Growth Factor (mEGF), demonstrating its versatility and reliability for research applications. [2] [3] [1]


Principle of the Chloramine-T Iodination Method

Chloramine-T (sodium chloro(4-methylbenzene-1-sulfonyl)azanide) serves as an oxidizing agent that converts iodide ((I^-)) to iodine monochloride (ICl) or an equivalent active iodinating species. This activated form then participates in electrophilic aromatic substitution reactions with electron-rich aromatic rings in peptide side chains. [1]

The primary targets for iodination are:

  • Tyrosine residues: These are preferentially iodinated at the ortho position to the hydroxyl group, potentially forming monoiodotyrosine and diiodotyrosine derivatives
  • Histidine residues: These can be iodinated to a lesser extent, though this is less common than tyrosine modification [3]

The reaction mechanism involves Chloramine-T transferring positive chlorine to the iodide ion, forming an iodonium species that acts as the electrophile in the substitution reaction. The reaction efficiency depends on several factors including pH, temperature, reactant concentrations, and the peptide's primary and secondary structure. [1]


Experimental Protocols

Standard Chloramine-T Iodination Protocol

This protocol is adapted from the method successfully used for iodination of mouse EGF and other peptides, providing high binding capacity and specific activity. [2] [4]

3.1.1 Reagents and Materials
  • Peptide substrate: Dissolved in aqueous solution or appropriate buffer
  • Sodium iodide (Na(^{125})I for radioactive labeling or NaI for non-radioactive applications)
  • Chloramine-T (freshly prepared in deionized water)
  • Sodium metabisulfite (quenching solution)
  • Reaction vessel (low protein-binding tubes recommended)
  • Purification system (e.g., peptide microtrap, PD-10 column, or HPLC system)
3.1.2 Step-by-Step Procedure
  • Reaction Setup:

    • Prepare the peptide solution in deionized water or 0.01 M phosphate buffer (pH 7.0-7.5)
    • Add equimolar amounts of peptide and sodium iodide to the reaction vessel
    • Add Chloramine-T solution at a two-fold molar excess relative to peptide and iodide
    • Mix thoroughly and incubate for 5 minutes at room temperature [4]
  • Reaction Quenching:

    • Terminate the reaction by adding a four-fold molar excess of sodium metabisulfite relative to Chloramine-T
    • Mix immediately to ensure complete reduction of excess oxidant [4]
  • Product Purification:

    • Purify the iodinated peptide using an appropriate method such as:
      • Peptide microtrap: Rinse with 0.1% TFA in 90:10 H(_2)O:ACN, elute with 0.1% TFA in 2:98 H(_2)O:ACN [4]
      • Liquid chromatography: Fast Protein Liquid Chromatography (FPLC) or HPLC for analysis and purification [2]
      • Membrane extraction: Using specific membrane extracts (e.g., A431 cells) for tracer purification [2]
3.1.3 Critical Parameters and Optimization
  • Temperature Control: For temperature-sensitive peptides, perform the reaction at 4°C to preserve binding properties [2]
  • Reaction Time: Standard incubation is 5 minutes; optimize between 1-10 minutes based on peptide stability
  • Chloramine-T Concentration: Use minimal effective concentration (typically 1 µg for small-scale reactions) [2]
  • pH Range: Optimal pH is typically 7.0-7.5; adjust with NaOH/HCl if needed
Modified Low-Temperature Iodination Protocol

For peptides requiring gentle handling to preserve biological activity:

  • Pre-cool all reagents and reaction vessels to 4°C
  • Perform the iodination reaction at 4°C using reduced Chloramine-T concentration (1 µg)
  • Extend reaction time to 10-15 minutes to compensate for reduced temperature
  • Quench and purify as in the standard protocol [2]

This modified approach has been shown to produce iodinated mEGF with high binding capacity (65-80%) and specific activity of 351 ± 107 µCi/µg, while preserving the native binding properties of the peptide. [2]

Alternative Protocol for Challenging Peptides

For peptides with solubility issues or those unstable in aqueous buffers:

  • Dissolve peptide in dimethylformamide (DMF) instead of aqueous buffers
  • Follow standard iodination protocol with adjusted solvent systems
  • Purify using reverse-phase chromatography with TFA/acetonitrile gradients This approach has been successfully used for peptide-carrier protein conjugations and can be adapted for iodination. [5]

Optimization and Troubleshooting

Key Optimization Parameters

Table 1: Optimization Parameters for Chloramine-T Peptide Iodination

Parameter Standard Condition Optimization Range Impact on Reaction
Temperature Room temperature 4°C - 37°C Higher temperature increases rate but may damage peptide; lower temperature preserves activity
Reaction Time 5 minutes 1-30 minutes Longer time increases incorporation but may cause oxidation damage
pH 7.0-7.5 6.5-8.5 Affects oxidation potential and tyrosine reactivity
Chloramine-T:Peptide Ratio 2:1 0.5:1 - 5:1 Higher ratio increases iodination efficiency but may cause over-oxidation
Iodide:Peptide Ratio 1:1 0.5:1 - 10:1 Determines specific activity and degree of iodination
Troubleshooting Guide

Table 2: Troubles Common Iodination Problems and Solutions

Problem Potential Causes Solutions
Low iodination efficiency Insufficient Chloramine-T, incorrect pH, short reaction time Optimize oxidant concentration, verify pH, extend reaction time
Peptide degradation Excessive Chloramine-T, prolonged reaction time, incompatible pH Reduce oxidant concentration, shorten reaction time, adjust pH
Loss of biological activity Over-oxidation, improper temperature, structural damage Use low-temperature protocol, minimize oxidant, add stabilizing agents
Multiple iodination sites Excessive iodide, high oxidant concentration Adjust stoichiometry, use milder conditions, separate isoforms
Incomplete purification Inadequate separation method Optimize chromatography, use alternative purification matrices
Comparison of Iodination Methods

Table 3: Comparison of Chloramine-T with Alternative Iodination Methods

Method Efficiency Specific Activity Preservation of Bioactivity Complexity
Chloramine-T High 351 ± 107 µCi/µg [2] Moderate to High (with optimization) Low
Modified Chloramine-T (4°C) Moderate High (similar to standard) [2] High (65-80% binding capacity) [2] Low
Enzymobeads Moderate Variable High Moderate
Iodogen Moderate High High Low
Lactoperoxidase Moderate Moderate High Moderate

Characterization and Analysis

Quality Control Assessment

Comprehensive characterization of iodinated peptides is essential for ensuring functionality in downstream applications:

  • Binding Capacity Assessment:

    • Determine using relevant membrane extracts (e.g., canine placental membranes for mEGF)
    • Target: 65-80% binding capacity for high-quality tracers [2]
  • Specific Activity Measurement:

    • Calculate based on iodine incorporation and peptide recovery
    • Typical values: 351 ± 107 µCi/µg for mEGF [2]
  • Homogeneity Analysis:

    • Use Fast Liquid Protein Chromatography to assess preparation homogeneity
    • Identify and quantify monoiodinated and diiodinated species [2]
  • Mass Spectrometry Analysis:

    • Employ photodissociation ESI-MS to characterize iodination sites and radical behavior
    • Monitor gas-phase radical generation from carbon-iodine bond cleavage [3]
Iodination Site Analysis

The "peptide iodination code" involves understanding the behavior of differently iodinated species:

  • Monoiodotyrosine: Behaves similarly to non-modified tyrosine in many applications
  • Diiodotyrosine: Can be used for radical-directed dissociation in MS applications
  • Histidine iodination: Occurs less frequently but may affect biological activity [3]

Radical peptides generated by loss of iodine from diiodinated tyrosine behave effectively identically to singly iodinated peptides, suggesting the remaining iodine doesn't interfere with radical-directed dissociation pathways. [3]


Applications in Drug Development

Iodinated peptides prepared using the Chloramine-T method serve critical functions in pharmaceutical research:

  • Radio-receptor Assays:

    • Quantitative analysis of receptor-ligand interactions
    • Determination of binding affinities and kinetics
    • Receptor density quantification in target tissues
  • Metabolic Studies:

    • Tracing peptide pharmacokinetics and biodistribution
    • Metabolic stability assessment
    • Clearance mechanism evaluation
  • Imaging Agent Development:

    • Precursors for SPECT and PET imaging probes
    • In vivo target engagement studies
    • Biodistribution analysis for therapeutic peptides

The modified Chloramine-T procedure at 4°C has proven particularly valuable for creating biologically active iodinated peptides that retain native binding properties, making them suitable for sensitive pharmacological applications. [2]


Safety Considerations

Chloramine-T requires careful handling due to several hazard considerations:

  • Corrosive Properties: Causes skin and eye irritation; wear appropriate personal protective equipment
  • Oxidizing Nature: Can react with combustible materials
  • Decomposition Risk: Releases toxic chlorine gas when reacted with acids or upon heating above 130°C
  • Sensitization Potential: Known to cause occupational asthma and flu-like symptoms in some individuals [1]

Appropriate engineering controls, including proper ventilation and chemical hygiene practices, are essential when working with Chloramine-T. All iodination reactions should be performed in approved laboratory spaces following institutional safety guidelines.


Workflow Diagram

The following diagram illustrates the complete Chloramine-T peptide iodination workflow:

workflow start Start Peptide Iodination prepare Prepare Reagents: Peptide, NaI*, Chloramine-T start->prepare control1 Critical Control: Maintain pH 7.0-7.5 prepare->control1 react Mixing and Reaction 5 min at RT or 4°C control2 Critical Control: Optimize Reaction Time react->control2 quench Quench with Sodium Metabisulfite purify Purify Product (Chromatography/Extraction) quench->purify characterize Characterize: Binding, Specific Activity purify->characterize control3 QC Check: Verify Purity and Activity characterize->control3 store Store Appropriately end Iodinated Peptide Ready for Use store->end control1->react pH adjusted control2->quench Time optimized control3->react Needs optimization control3->store Meets specifications

Chloramine-T Peptide Iodination Workflow: This diagram illustrates the complete procedure from reagent preparation to final product characterization, highlighting critical control points for optimal results.


References

Introduction to Chloramine-T in Radioiodination

Author: Smolecule Technical Support Team. Date: February 2026

Chloramine-T (N-chloro-4-methylbenzenesulfonamide) is an oxidizing agent that facilitates the incorporation of radioactive iodine (e.g., I-125) into tyrosine residues of proteins and peptides [1]. This method is valued for producing tracers with high specific activity, which is essential for sensitive detection in assays like radioimmunoassays (RIA) and receptor-binding studies [1]. While highly effective, it is an oxidative technique that can be harsh on sensitive proteins, and gentler alternatives like the Bolton-Hunter reagent or IODOGEN are available for such cases [1].

Chemical Mechanism of Action

Chloramine-T acts by oxidizing iodide (I⁻) to an electrophilic iodinating species (I⁺), such as hypoiodous acid (HIO) [2]. This active species then targets the ortho position of the phenolic ring of tyrosine residues via an electrophilic aromatic substitution reaction [3] [2]. The reaction mechanism involves a slow hydrolysis of Chloramine-T to generate hypochlorite, which then rapidly oxidizes iodide [3]. Iodine's atomic dimensions are similar to those of the phenolate ion, but substitution can lead to local distortions in protein structure [3].

Standard Radioiodination Protocol Using Chloramine-T

This protocol is adapted for labeling a protein with I-125, outlining a small-scale reaction [4] [1]. Important: All procedures must be performed in a radioisotope-approved fume hood, using appropriate personal protective equipment (PPE) and following local radiation safety regulations [4].

Reagents and Equipment
  • Chloramine-T: Prepare fresh at 100 μg in 25 μL of 50 mM sodium phosphate buffer, pH 7.5 [4].
  • Sodium Metabisulfite: Reducing agent to quench the reaction.
  • Sodium Iodide-125 (Na⁺¹²⁵I⁻): High specific activity, carrier-free.
  • Protein Sample: Dissolve in 50 mM sodium phosphate buffer, pH 7.5. The protein should contain accessible tyrosine residues.
  • Potassium Iodide (KI) Carrier Solution: (Optional) Used to improve yields in some protocols.
  • Quenching Buffer: 50 mM sodium phosphate buffer, pH 7.5.
  • Purification Equipment: Size-exclusion chromatography columns (e.g., PD-10 columns).
Step-by-Step Procedure
  • Preparation: Pre-chill all reagents and tubes on ice. Perform reactions in a ventilated fume hood.
  • Reaction Mixture: In a reaction vial, combine the following in order:
    • Protein sample (e.g., 2-10 μg in 10-20 μL of phosphate buffer).
    • Sodium Iodide-125 (e.g., 0.5-1 mCi in 1-10 μL).
    • Dilute with 50 mM sodium phosphate buffer, pH 7.5, to a final volume of 25-50 μL.
  • Initiation: Quickly add 25 μL of the fresh Chloramine-T solution to the reaction mixture. Vortex immediately but gently to mix.
  • Incubation: Allow the reaction to proceed for 15-60 seconds on ice [4] [1]. The short time is critical to minimize oxidative damage to the protein.
  • Quenching: After the incubation, terminate the reaction by adding a molar excess of sodium metabisulfite (e.g., 50 μL of a 2 mg/mL solution) or a suitable alternative reducing agent [4].
  • Purification: Immediately separate the labeled protein from unreacted free iodine and other reagents. This is typically done using a size-exclusion chromatography column pre-equilibrated with a suitable buffer like phosphate-buffered saline (PBS) or a buffer containing 1% bovine serum albumin (BSA) to minimize adsorption [4].
  • Analysis: Determine the radiochemical yield and purity, for instance, by instant thin-layer chromatography (iTLC) or SDS-PAGE followed by phosphorimaging.

The entire experimental workflow is summarized below:

G Start Start Reaction Setup R1 Add Protein in Phosphate Buffer Start->R1 R2 Add Na⁺¹²⁵I⁻ R1->R2 R3 Add Fresh Chloramine-T Solution R2->R3 Incubate Incubate (15-60 sec) R3->Incubate Quench Quench with Reducing Agent Incubate->Quench Purify Purify Labeled Protein Quench->Purify Analyze Analyze Product Purify->Analyze End End Analyze->End

Critical Parameters for Optimization
  • Reaction Time: Strictly keep between 15-60 seconds to balance labeling efficiency and protein damage [4] [1].
  • pH: Optimal reaction pH is 7.0-7.5. A higher pH (>8.5) can lead to increased labeling of histidine residues [2] [1].
  • Chloramine-T/Protein Ratio: Must be optimized for each protein to maximize incorporation while preserving biological activity. Excess oxidant increases the risk of damage.
  • Temperature: Perform the reaction on ice (0-4°C) to maintain protein stability.

Comparison of Iodination Techniques

The table below compares Chloramine-T with other common protein iodination methods.

Method Mechanism Amino Acid Target Key Advantages Key Disadvantages
Chloramine-T Chemical oxidation [1] Tyrosine, Histidine [1] High specific activity; efficient; rapid [1] Harsh oxidative conditions can damage proteins [1]
IODOGEN Solid-phase oxidation [1] Tyrosine, Histidine [1] Milder; minimal protein contact with oxidant [1] Lower efficiency compared to Chloramine-T [1]
Lactoperoxidase Enzymatic oxidation [1] Tyrosine [1] Very mild; preserves protein activity [1] Lower specific activity; enzyme can self-iodinate [1]
Bolton-Hunter Acylation of amines (Non-oxidative) [1] Lysine, N-terminus [1] Avoids oxidants; good for oxidant-sensitive proteins [1] Lower specific activity; reagent is unstable [1]

Applications in Research

The Chloramine-T method is a versatile tool with several key research applications:

  • Determining Subunit Stoichiometry: It has been coupled with Tandem Affinity Purification (TAP) to determine the subunit stoichiometry of large protein complexes, such as the yeast SWI/SNF complex. In this approach, the incorporation of I-125 is measured for each subunit and normalized against its tyrosine content to calculate molar ratios [5].
  • General Protein Tracing: It is widely used to prepare radioactive tracers for tracking proteins in pharmacokinetics, metabolism, and biodistribution studies, leveraging the long half-life of I-125 [2] [6].

Limitations and Mitigation Strategies

  • Protein Denaturation: The oxidizing environment can damage methionine, cysteine, and tryptophan residues, and disrupt disulfide bonds, potentially leading to loss of biological function [3].
    • Mitigation: Use the shortest possible reaction time and the minimum effective concentration of Chloramine-T. For highly sensitive proteins, switch to a non-oxidative method like Bolton-Hunter reagent [4] [1].
  • Inconsistency with Tyrosine-free Proteins: Proteins lacking accessible tyrosine residues cannot be directly labeled with this method.
    • Mitigation: Use indirect labeling strategies, such as first conjugating a tyrosine-containing prosthetic group to the protein's amines [4].
  • Formation of N-Chloro Derivatives: Chloramine-T can potentially chlorinate lysine residues, forming unstable N-chloro derivatives [2].

Best Practices and Troubleshooting

Problem Potential Cause Suggested Solution
Low Labeling Efficiency Insufficient oxidant; short reaction time; low protein/tyrosine content Optimize Chloramine-T concentration; slightly extend reaction time (e.g., to 60 sec).
Loss of Protein Activity Over-oxidation; long reaction time Reduce oxidant amount; shorten reaction time to <30 sec; use gentler method (IODOGEN).
High Free Iodine in Product Inefficient purification; incomplete quenching Ensure quenching agent is fresh; optimize purification column conditions.

Safety Considerations

  • Radiation Safety: Always work behind appropriate shielding in a designated fume hood. Wear a lab coat, gloves, and a dosimeter. Survey the work area and dispose of waste according to institutional guidelines for radioactive materials [4].
  • Chemical Safety: Chloramine-T is an oxidizer and should be handled with care to avoid contact with skin and eyes.

Conclusion

Chloramine-T remains a highly effective and widely used method for radioiodinating tyrosine residues due to its high efficiency and specific activity. Success hinges on careful optimization of reaction conditions and strict adherence to safety protocols. For sensitive proteins or those lacking tyrosine, alternative strategies like the Bolton-Hunter reagent or enzyme-based methods are recommended.

References

disinfecting gypsum dental casts with Chloramine-T

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy of Chloramine-T in Gypsum

The primary goal of adding CHT is to achieve bulk disinfection of the dental cast, effectively mitigating the risk of cross-contamination between the clinic and laboratory [1] [2]. The antimicrobial effect is concentration-dependent, with 0.5% w/w showing superior performance.

The table below summarizes the quantitative findings from a study that evaluated the zone of inhibition against Candida albicans for different CHT concentrations [1] [3]:

CHT Concentration (w/w) Mean Zone of Inhibition (mm) Standard Deviation (mm) Antimicrobial Efficacy
0% (Control) 0.00 0.00 None
0.1% 0.70 ±1.05 Low
0.25% 2.70 ±2.35 Moderate
0.5% 20.80 ±1.68 High

Statistical analysis (one-way ANOVA, p < 0.05) confirmed that the differences between all groups were significant, establishing 0.5% as the most effective concentration for creating a self-disinfecting dental stone [1].

Experimental Protocol for Incorporation and Testing

For researchers aiming to replicate or build upon these findings, the following detailed methodologies are provided.

Protocol 1: Fabrication of CHT-incorporated Gypsum Discs for Antimicrobial Testing

This protocol is used to create samples for evaluating antimicrobial activity via the Kirby-Bauer method [1] [3].

  • Primary Objective: To determine the antimicrobial efficacy of CHT-incorporated Type III gypsum against C. albicans.
  • Materials:
    • Type III gypsum (e.g., Kalstone, Kalabhai)
    • Chloramine-T trihydrate powder
    • Digital weighing scale (e.g., Sartorius, accuracy 0.001g)
    • Custom mold (9 mm diameter, 3 mm thickness)
    • Sabouraud Dextrose Agar (SDA) plates
    • Culture of Candria albicans
  • Sample Fabrication:
    • Weighing: Weigh 10g of Type III gypsum powder. Separately, weigh CHT powder to achieve the desired w/w concentration (0.050g for 0.5%, 0.025g for 0.25%, etc.) [1].
    • Mixing: Manually mix the gypsum and CHT powders in a dry state to ensure a homogeneous distribution of the disinfectant [1].
    • Mixing with Water: Add the powder mixture to water according to the manufacturer's specified water-powder ratio and mix mechanically [1] [4].
    • Pouring and Setting: Pour the mixture into the mold, clamp it, and allow it to set for 45 minutes before retrieving the samples [1].
  • Antimicrobial Testing (Kirby-Bauer Method):
    • Culture Preparation: Culture C. albicans in Sabouraud Dextrose Broth until turbidity matches a 0.5 McFarland standard [1].
    • Lawn Culture: Evenly lawn the microbial suspension onto SDA plates using a sterile cotton swab [1].
    • Incubation: Place the fabricated gypsum discs onto the inoculated agar plates. Incubate the plates at 37°C for 24 hours [1].
    • Measurement: Measure the zone of inhibition (the clear halo around the disc) using digital calipers along two perpendicular diameters. Record the average as the result [1].

The workflow for this testing protocol is as follows:

G start Start Experiment weigh Weigh Gypsum & 0.5% w/w CHT start->weigh mix_dry Mix Powders Dry weigh->mix_dry mix_wet Mix with Water per Manufacturer mix_dry->mix_wet pour Pour into Mold (9mm⌀ x 3mm) mix_wet->pour set Set for 45 mins pour->set place_disc Place Gypsum Disc on Agar set->place_disc incubate_culture Prepare C. albicans Lawn on SDA Plate incubate_culture->place_disc incubate Incubate at 37°C for 24h place_disc->incubate measure Measure Zone of Inhibition (mm) incubate->measure end Analyze Data measure->end

Protocol 2: Evaluating the Effect of CHT on Physical Properties of Gypsum

It is crucial to verify that the added disinfectant does not adversely affect the gypsum's physical properties. This protocol assesses setting time and abrasion resistance [5].

  • Primary Objective: To evaluate the effect of 0.5% w/w CHT on the setting time and abrasion resistance of Type III gypsum.
  • Materials:
    • Vicat needle apparatus (e.g., AIMIL Ltd.)
    • Two-body wear test apparatus
    • Digital weighing machine
    • Vacuum mixer
  • Setting Time Test:
    • Sample Preparation: Prepare gypsum mixes with and without (control) 0.5% w/w CHT, using the standard water-powder ratio [5].
    • Testing: Use the Vicat apparatus according to standard specifications (e.g., IS: 5513) to determine the initial setting time [5].
    • Analysis: Compare the setting time of the experimental group with the control group.
  • Abrasion Resistance Test:
    • Sample Preparation: Fabricate disc-shaped samples (e.g., 15mm diameter, 3mm thickness) from gypsum with and without 0.5% w/w CHT [5].
    • Testing: Subject the samples to a two-body wear test. Record the pre-weight and post-weight of the samples to measure material loss [5].
    • Analysis: Compare the weight loss and abrasion resistance between the control and experimental groups.

Impact on Key Physical Properties of Gypsum

The incorporation of a disinfectant must not render the gypsum unsuitable for its intended use. Research on 0.5% w/w CHT shows the following effects on Type III gypsum:

Physical Property Effect of 0.5% w/w CHT Clinical/Research Significance
Setting Time Minimal increase (0.08 seconds), not clinically significant [5] No impact on clinical manipulation workflow.
Abrasion Resistance No statistically significant difference from control [5] Maintains surface durability for handling and articulation.
Dimensional Stability Not directly tested for CHT. However, one study showed other disinfectants (e.g., Sodium Hypochlorite) caused significant dimensional change [4]. Critical gap for future research. Requires verification for CHT.

Recommended Application Notes for Researchers

  • Optimal Concentration: The evidence strongly supports the use of 0.5% w/w Chloramine-T for effective self-disinfection of Type III gypsum against C. albicans [1] [3].
  • Material Compatibility: Preliminary results indicate that this concentration does not adversely affect setting time or abrasion resistance in a clinically meaningful way, making it promising for practical application [5].
  • Critical Research Gaps: Before clinical adoption, further investigation is mandatory. Key areas include:
    • Broader Antimicrobial Spectrum: Testing efficacy against other pathogens like bacteria (e.g., E. coli, S. aureus) and viruses [1] [2].
    • Comprehensive Property Analysis: Evaluating the impact on critical properties such as compressive strength, surface hardness, and dimensional stability [2] [4]. The potential for dimensional change is a particular concern based on studies of other disinfectants [4].
    • Long-term Stability: Assessing the shelf-life of the CHT-gypsum admixture and the longevity of its antimicrobial effect.

The following diagram outlines the critical pathway for developing and validating a self-disinfecting gypsum product:

G start Define Objective: Self-disinfecting Gypsum select Select Disinfectant & Concentrations (e.g., 0.1%, 0.25%, 0.5% w/w CHT) start->select phase1 Phase I: Efficacy Screening select->phase1 test_micro Test Antimicrobial Efficacy (Kirby-Bauer, C. albicans) phase1->test_micro phase2 Phase II: Material Property Assessment test_micro->phase2 test_phys Test Physical Properties (Setting Time, Abrasion) phase2->test_phys test_dimensional Test Dimensional Stability test_phys->test_dimensional phase3 Phase III: Advanced Validation test_dimensional->phase3 test_strength Test Compressive & Tensile Strength phase3->test_strength test_spectrum Test Broader Antimicrobial Spectrum test_strength->test_spectrum end Protocol Validation & Clinical Recommendation test_spectrum->end

References

Application Note: Incorporating Chloramine-T in Type III Gypsum

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for researchers on using Chloramine-T as an intrinsic disinfectant in Type III gypsum (dental stone). The goal is to produce self-disinfecting casts that mitigate cross-contamination risks between dental clinics and laboratories.

Rationale and Background

Dental casts made from Type III gypsum can harbor pathogenic microorganisms, posing a risk of cross-infection. While surface disinfection (spraying or immersion) is common, these methods can be incomplete or adversely affect the cast's surface quality [1]. Incorporating a disinfectant powder directly into the gypsum mix provides a solution by distributing the antimicrobial agent throughout the entire volume of the cast [2] [1].

Chloramine-T is a broad-spectrum disinfectant suitable for this application. Evidence indicates that a 0.5% weight/weight (w/w) concentration is optimal, demonstrating effective antimicrobial activity without clinically significant alterations to the gypsum's key physical properties [2] [1].

Experimental Data and Findings

The following tables summarize the key quantitative findings from recent studies on this protocol.

Table 1: Antimicrobial Efficacy of Different CHT Concentrations against *C. albicans* [1]

CHT Concentration (w/w) Mean Zone of Inhibition (mm) ± Standard Deviation Statistical Significance (p-value)
0% (Control) 0.00 ± 0.00 -
0.1% 0.70 ± 1.05 p=0.047 (vs. 0.25%)
0.25% 2.70 ± 2.35 p=0.0001 (vs. 0.5%)
0.5% 20.80 ± 1.68 p=0.0001 (vs. all other groups)

Table 2: Effect of 0.5% CHT on Physical Properties of Type III Gypsum [2]

Property Tested Method Key Finding (with 0.5% CHT vs. Control)
Setting Time Vicat needle apparatus Mean setting time increased by 0.08 seconds; not clinically significant.
Abrasion Resistance Two-body wear test No statistically significant difference in mean weight loss was found.
Detailed Experimental Protocols

Here are the standardized methodologies for key experiments cited in this note.

Protocol 1: Evaluating Antimicrobial Efficacy by Zone of Inhibition [1]

  • Objective: To determine the effective antimicrobial concentration of CHT incorporated into Type III gypsum.

  • Materials:

    • Type III gypsum (e.g., Kalstone, Kalabhai)
    • Chloramine-T trihydrate powder (e.g., Sigma-Aldrich, CAS 7080-50-4)
    • Digital weighing scale (e.g., Sartorius, accuracy 0.001g)
    • Custom mold (e.g., 9mm diameter, 3mm thickness)
    • Sabouraud Dextrose Agar (SDA) and Broth
    • Candida albicans (ATCC strain)
    • McFarland Standard 0.5
    • Incubator
  • Method:

    • Sample Fabrication: Prepare four groups of samples (n=10 per group).
      • Control Group: 10g of Type III gypsum mixed with distilled water per manufacturer's instructions.
      • Experimental Groups: Manually pre-mix 10g of gypsum with CHT powder at 0.1% (0.010g), 0.25% (0.025g), and 0.5% (0.050g) w/w concentrations before adding water.
    • Culture Preparation: Inoculate SDB with C. albicans and incubate until turbidity matches the 0.5 McFarland standard.
    • Lawn Culture: Evenly lawn the culture onto SDA plates using a sterile swab.
    • Incubation: Aseptically place one gypsum disc from each group onto the lawned agar plates. Incubate the plates at 37°C for 24 hours.
    • Measurement: Measure the zone of inhibition (clear halo around the disc) in millimeters using digital calipers along two perpendicular diameters. Calculate the average for each sample.
  • Statistical Analysis: Analyze data using one-way ANOVA and post-hoc tests (e.g., Tukey's test) with a significance level of p < 0.05.

Protocol 2: Testing the Effect of CHT on Setting Time [2]

  • Objective: To assess if incorporating 0.5% CHT alters the initial setting time of Type III gypsum.

  • Materials:

    • Type III gypsum and 0.5% w/w CHT mixture.
    • Vicat needle apparatus (e.g., AIMIL Ltd., conforming to IS: 5513).
    • Graduated glass cylinder, rubber bowl, and spatula.
  • Method:

    • Sample Preparation: Prepare two groups (n=35 each): a control group (gypsum and water) and an experimental group (gypsum with 0.5% CHT and water). Use standard water/powder ratios.
    • Testing: Mix the materials and fill the Vicat mold within the working time. Follow the standard Vicat test procedure (e.g., as per ASTM C191) to determine the initial setting time.
    • Analysis: Compare the mean setting times between the control and experimental groups using appropriate statistical tests (e.g., t-test).
Workflow and Decision Pathway

The diagram below outlines the logical workflow for implementing and testing Chloramine-T incorporated gypsum.

Start Start: Protocol for CHT in Gypsum P1 Prepare CHT/Gypsum Mixture (0.5% w/w concentration) Start->P1 P2 Mix with Water & Pour Cast P1->P2 P3 Evaluate Antimicrobial Efficacy P2->P3 P4 Assess Physical Properties P2->P4 C1 Effective inhibition zone confirmed? P3->C1 C2 Physical properties unaffected? P4->C2 C1->P1 No End Protocol Validated for Self-Disinfecting Casts C1->End Yes C2->P1 No C2->End Yes

Limitations and Further Research

  • Microbial Spectrum: Current evidence primarily demonstrates efficacy against C. albicans [1]. Research against a broader range of oral pathogens (e.g., bacteria, viruses) is needed.
  • Comprehensive Property Analysis: While setting time and abrasion resistance were unaffected [2], investigating other properties like compressive strength is crucial. Studies on other disinfectants show they can reduce strength [3], so similar evaluation for CHT is recommended.
  • Comparative Studies: Future work should directly compare the efficacy and physical property impacts of CHT incorporation against other disinfection methods like immersion or microwave irradiation.

References

Comprehensive Application Notes and Protocols: Chloramine-T Hydrate and Advanced Methods for Protein Radioiodination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Radioiodination

Radioiodination of proteins represents a fundamental technique in biochemical research and pharmaceutical development, enabling the tracking, imaging, and characterization of biomolecules. The Chloramine-T (CAT) hydrate method has served as a cornerstone technique for introducing radioactive iodine isotopes into proteins and peptides since its development. This electrophilic substitution approach relies on the oxidation of iodide salts to form reactive iodine species that primarily target tyrosine residues in proteins. The resulting radioiodinated proteins maintain their biological activity while gaining detectable signatures for various research applications, including receptor binding studies, immunoassays, metabolic tracing, and molecular imaging.

Despite its widespread use, the conventional Chloramine-T method presents significant limitations, particularly its potential for oxidative damage to sensitive protein structures. This technical challenge has driven the development of modified approaches that retain the efficiency of radioiodination while minimizing damage to biomolecules. These application notes synthesize both established and emerging methodologies. They are intended to provide researchers with reliable protocols and the scientific context to select appropriate radioiodination strategies based on their specific experimental requirements and the sensitivity of their target proteins.

Fundamental Principles of Chloramine-T-Mediated Radioiodination

Chemical Mechanism

The Chloramine-T (N-chloro-4-methylbenzenesulfonamide sodium salt) radioiodination process operates through a defined electrophilic substitution mechanism. Chloramine-T serves as a strong oxidizing agent that converts anionic iodide (I⁻) into cationic iodine (I⁺) or its equivalent reactive species (such as H₂OI⁺ or ICl). This activated iodine species then targets electron-rich aromatic rings in tyrosine side chains within proteins, forming stable mono-iodinated or di-iodinated tyrosine derivatives through electrophilic aromatic substitution. The reaction proceeds optimally at neutral to slightly basic pH (7.0-7.5), which facilitates the oxidation process while maintaining protein stability.

The specificity of Chloramine-T-mediated radioiodination predominantly targets tyrosine residues, though under specific conditions (particularly at pH >8.5), histidine imidazole rings may also undergo iodination. A critical consideration is the potential for over-oxidation, which can lead to tyrosine destruction, formation of reactive oxygen species, and oxidative damage to other amino acid residues including methionine, cysteine, and tryptophan. This oxidative damage can compromise protein structure, function, and immunoreactivity, necessitating careful control of reaction conditions and duration [1] [2].

Comparative Oxidizing Agents

While Chloramine-T remains widely used, several alternative oxidizing agents have been developed to address its limitations. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) represents a water-insoluble alternative that minimizes protein exposure to oxidizing conditions by being immobilized on reaction vessels. Iodobeads provide a similar approach using Chloramine-T immobilized on non-porous polystyrene spheres. More recent innovations include N-chloromorpholine and penta-O-acetyl-N-chloro-N-methylglucamine (NCMGE), which offer reduced oxidation potential while maintaining efficient iodination capability [2] [1].

Table 1: Comparison of Oxidizing Agents for Protein Radioiodination

Oxidizing Agent Solubility Oxidation Potential Risk of Protein Damage Key Advantages
Chloramine-T (CAT) Water-soluble High High Rapid reaction, high efficiency
Iodogen Water-insoluble Moderate Moderate Limited protein exposure, easier termination
Iodobeads Immobilized Moderate Moderate Convenient handling, controlled reaction
N-chloromorpholine Water-soluble Low Low Mild conditions, minimal decomposition
NCMGE Water-soluble Low Low Stable reagent, high iodination yield
Monochloramine (NH₂Cl) Water-soluble Low Low High selectivity, minimal N-chloro derivatives

Standard Chloramine-T Protocol for Protein Radioiodination

Reagents and Equipment
  • Chloramine-T hydrate solution: Prepare fresh at 1-2 mg/mL in 0.1-0.5 M sodium or potassium phosphate buffer (pH 7.0-7.5)
  • Protein sample: Dissolved in the same phosphate buffer at a concentration of 0.5-2 mg/mL
  • Radioactive sodium iodide (¹²⁵I, ¹³¹I, or ¹²³I) in dilute NaOH solution (pH 8-11)
  • Reducing solution: Sodium metabisulfite prepared at 2-4 mg/mL in phosphate buffer
  • Carrier solution: 1% potassium iodide in phosphate buffer
  • Quenching/protection solution: 1% bovine serum albumin (BSA) in buffer
  • Separation equipment: Size-exclusion chromatography columns (PD-10, Sephadex G-25) or dialysis equipment
  • Radiation detection and safety equipment: Dose calibrator, gamma counter, appropriate shielding, personal protective equipment
Step-by-Step Procedure
  • Reaction Setup: In a properly shielded ventilation hood, add the protein solution (10-100 µg in 10-50 µL) to a reaction vial followed by 5-20 µL of radioactive NaI (0.1-5 mCi). Gently mix using a pipette or vortex mixer.

  • Oxidation Initiation: Add 10-50 µL of freshly prepared Chloramine-T solution (typically 10-50 µg total) to the protein-iodide mixture. Mix immediately and incubate for 30-60 seconds with continuous gentle agitation. The minimal effective amount of Chloramine-T should be used to complete the iodination.

  • Reaction Termination: Add 50-100 µL of sodium metabisulfite solution (approximately twice the molar amount of Chloramine-T used) to reduce residual oxidizing agent and stop the reaction. Mix thoroughly and incubate for 15-30 seconds.

  • Carrier Addition: Add 100 µL of 1% potassium iodide solution to provide non-radioactive carrier iodide and enhance the recovery of iodinated protein.

  • Product Separation: Purify the radioiodinated protein from unincorporated iodide using size-exclusion chromatography. Pre-equilibrate a PD-10 or Sephadex G-25 column with phosphate buffer containing 0.1% BSA. Apply the reaction mixture to the column and elute with appropriate buffer. Collect the protein fraction (typically eluting in the void volume) while free iodide is retained on the column.

  • Product Analysis: Assess radiochemical purity by trichloroacetic acid (TCA) precipitation or analytical methods such as radio-HPLC or gel electrophoresis. Determine specific activity by measuring both radioactive counts and protein concentration in the final product.

Critical Parameters and Optimization
  • Reaction Time: Strictly control the oxidation phase to 30-60 seconds to minimize oxidative damage
  • Chloramine-T Concentration: Use the lowest effective concentration (typically 10-50 µg per 100 µg protein)
  • pH Dependence: Maintain pH at 7.0-7.5 for optimal iodination efficiency and protein stability
  • Temperature: Perform reactions at 0-4°C to enhance protein stability unless specific conditions require room temperature
  • Protein Integrity Assessment: Always verify the biological activity and structural integrity of the radioiodinated protein using appropriate functional assays

Advanced and Modified Radioiodination Methods

N-Chloromorpholine Method

The N-chloromorpholine approach represents a milder alternative to direct Chloramine-T use. This method involves generating N-chloromorpholine in situ by pre-mixing morpholine with Chloramine-T immediately before the iodination reaction. The resulting N-chloro secondary amine possesses a lower oxidation potential than Chloramine-T, thereby reducing oxidative damage to sensitive proteins while maintaining efficient iodination capability [2].

Protocol Modifications:

  • Prepare N-chloromorpholine by mixing equal molar quantities of Chloramine-T and morpholine in phosphate buffer (pH 7.0-7.5)
  • Incubate the mixture for 2 minutes at room temperature to allow N-chloromorpholine formation
  • Add the pre-formed N-chloromorpholine to the protein and radioiodide mixture
  • Proceed with reaction (60-120 seconds) and termination as in the standard protocol
  • This method demonstrates significantly reduced decomposition of sensitive substrates compared to direct Chloramine-T use [2]
Penta-O-Acetyl-N-Chloro-N-Methylglucamine (NCMGE)

NCMGE represents a solid N-chloro secondary amine developed to simplify the radioiodination process while minimizing protein damage. This stable compound offers handling convenience while providing controlled oxidation potential. In comparative studies, NCMGE demonstrated superior performance to Chloramine-T, with retained chlorine titer (99% after 60 minutes versus complete loss for CAT) when exposed to model amino acids, and produced higher yields of monoiodo and diiodo products with less decomposition for both tyrosine and leucine enkephalin [1].

Protocol Modifications:

  • Prepare NCMGE stock solution in anhydrous dimethylformamide or dimethyl sulfoxide
  • Use at equimolar concentrations relative to iodide (typically 5-20 nmol per reaction)
  • Extend reaction time to 2-5 minutes due to slower reaction kinetics
  • No reducing agent required for reaction termination in most cases
  • Particularly suitable for sensitive peptides and small proteins prone to oxidative damage
Monochloramine (NH₂Cl) Method

Monochloramine has emerged as a novel oxidizing agent that addresses several limitations of traditional methods. This inorganic chloramine offers high selectivity for tyrosine residues without forming N-chloro derivatives at lysine residues or other primary amines in peptides and proteins. The reagent is easily prepared in situ from inexpensive ammonium hydroxide and sodium hypochlorite, making it cost-effective for routine laboratory use [3].

Protocol Specifications:

  • Prepare monochloramine fresh daily by mixing 10-20% excess ammonium hydroxide with sodium hypochlorite at pH 10
  • Determine concentration spectrophotometrically (absorption maximum at 243 nm, ε = 461 M⁻¹cm⁻¹)
  • Use at approximately 1.2-1.5 molar equivalents relative to iodide
  • Reaction proceeds efficiently at neutral pH (6.5-7.5) with minimal side reactions
  • Demonstrated success in labeling tyrosine, cyclic RGD peptides, and bovine serum albumin with yields exceeding 70% and high selectivity [3]

Iodine Isotopes Selection Guide

The appropriate selection of iodine radioisotopes is critical for matching the experimental objectives with nuclear properties. Each isotope offers distinct advantages depending on whether the application involves imaging, therapy, or in vitro research.

Table 2: Characteristics of Common Iodine Radioisotopes for Protein Labeling

Isotope Half-Life Decay Mode Primary Emissions Applications Production Method
Iodine-123 (¹²³I) 13.22 hours Electron capture γ (159 keV) SPECT imaging Cyclotron: ¹²⁴Xe(p,pn)¹²³Xe→¹²³I
Iodine-124 (¹²⁴I) 4.18 days β+ (23%), EC (77%) β+ (213.8 keV), γ (511 keV) PET imaging Cyclotron: ¹²⁴Te(p,n)¹²⁴I
Iodine-125 (¹²⁵I) 59.39 days Electron capture γ (35.5 keV), Auger electrons In vitro assays, radiotherapy Nuclear reactor
Iodine-131 (¹³¹I) 8.02 days β− (90%), EC (10%) β− (606 keV), γ (364 keV) Radiotherapy, SPECT Nuclear reactor

The selection criteria should consider half-life compatibility with the experimental timeline, emission type appropriate for detection methods, and radiation safety considerations. For short-term cell binding assays, ¹²⁵I provides practical handling characteristics, while for in vivo imaging studies, ¹²³I is preferred for SPECT and ¹²⁴I for PET applications. Therapeutic applications typically utilize ¹³¹I for its beta emission profile [4].

Workflow and Mechanism Visualization

Radioiodination Reaction Mechanism

G Radioiodination Mechanism via Electrophilic Substitution I_minus I⁻ (Iodide) I_plus I⁺ (Active Iodine) I_minus->I_plus Oxidation CAT Chloramine-T (Oxidizing Agent) CAT->I_plus Provides Chlorine Protein Protein with Tyrosine Residues I_plus->Protein Electrophilic Substitution Iodinated_Protein Radioiodinated Protein Protein->Iodinated_Protein Stable C-I Bond Formation

Experimental Workflow for Chloramine-T Radioiodination

G Experimental Workflow for Protein Radioiodination Prep Reagent Preparation (Fresh CAT, Protein, NaI*) Mix Mix Protein + Radioiodide Prep->Mix Oxidize Add CAT Solution (Oxidation, 30-60 sec) Mix->Oxidize Stop Terminate Reaction (Sodium Metabisulfite) Oxidize->Stop Separate Purification (Size-Exclusion Chromatography) Stop->Separate Analyze Quality Control (TCA Precipitation, Radio-HPLC) Separate->Analyze Final Radioiodinated Protein Ready for Application Analyze->Final

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Incorporation Efficiency: Increase Chloramine-T concentration slightly or extend reaction time (up to 120 seconds). Verify pH is maintained at 7.0-7.5. Ensure radioactive iodide is not expired or degraded.
  • Protein Precipitation: Reduce Chloramine-T concentration, shorten reaction time, or switch to milder oxidizing agents (N-chloromorpholine, NCMGE, or monochloramine). Include stabilizing agents like BSA (0.1%) in the reaction buffer.
  • Loss of Biological Activity: Optimize toward minimal oxidizing agent concentration, implement rigorous temperature control (0-4°C), or adopt solid-phase oxidation methods (Iodogen, Iodobeads).
  • Incomplete Separation: Extend column length, change separation matrix, or implement additional purification steps such as dialysis or HPLC.
  • Radiochemical Impurities: Ensure fresh preparation of all solutions, particularly Chloramine-T and reducing agents. Implement more stringent purification methods or pre-purify radioactive iodide before use.
Safety Considerations

Radioiodination procedures require strict adherence to radiation safety protocols. All operations should be conducted in appropriately shielded ventilation hoods using personal protective equipment including lab coats, gloves, and radiation dosimeters. Proper monitoring of work surfaces and equipment for contamination is essential. Waste disposal must follow institutional radiation safety guidelines. The increasing availability of low-oxidation-potential reagents like NCMGE and monochloramine provides safer alternatives by reducing aerosol generation potential and allowing for better reaction control [1] [3].

Applications and Concluding Remarks

Radioiodination techniques continue to enable diverse applications in biomedical research and pharmaceutical development. The standard Chloramine-T method provides a robust foundation for protein labeling, while the advanced modifications detailed in these application notes address specific challenges associated with sensitive biomolecules. The key evolution in this field has been the development of oxidizing agents with controlled reactivity that maintain high iodination efficiency while minimizing protein damage.

Researchers should select their radioiodination approach based on their specific protein sensitivity, required specific activity, and intended application. For robust proteins requiring high specific activity, traditional Chloramine-T may remain suitable. For sensitive peptides, therapeutic proteins, or conformationally critical biomolecules, the advanced methods utilizing N-chloromorpholine, NCMGE, or monochloramine offer significant advantages through reduced oxidative damage and preserved biological function.

These protocols provide a comprehensive foundation for implementing protein radioiodination techniques, with particular emphasis on balancing labeling efficiency with protein integrity—a consideration paramount to generating reliable research data and effective radiopharmaceuticals.

References

Chloramine-T cyclizing agent for aziridine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chloramine-T in Aziridine Synthesis

Chloramine-T trihydrate (N-chloro-p-toluenesulfonamide sodium salt) serves as a versatile nitrene transfer reagent in organic synthesis, particularly valuable for the construction of aziridines—highly strained three-membered nitrogen heterocycles that are pivotal intermediates in synthesizing complex amines and nitrogen-containing pharmaceuticals [1] [2]. Its utility in aziridination stems from the N-chloro moiety, which, under appropriate metal catalysis or reaction conditions, can generate a nitrene species capable of reacting with alkenes.

A significant advantage of Chloramine-T is its role in reactions that produce nitrogen gas as the only byproduct, aligning with green chemistry principles [3]. Furthermore, the tosyl (Ts) group incorporated into the aziridine product acts as a valuable activating and protecting group, facilitating subsequent regioselective ring-opening reactions or further functionalizations.

Standard Experimental Protocol for Aziridination of Alkenes

This protocol outlines the stereoselective aziridination of cyclic allylic alcohols using Chloramine-T, adapted from published procedures [2].

Materials and Reagents
  • Substrate: Cyclic allylic alcohol (e.g., 1.0 mmol)
  • Nitrene Source: Chloramine-T trihydrate (≥ 1.1 mmol)
  • Catalyst: Metal catalyst (e.g., Mn-based porphyrin complex, 1-2 mol %)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (dry, degassed)
  • Additives: Molecular sieves (4 Å, activated)
  • Work-up: Saturated aqueous solutions of Na₂S₂O₅ (quench) and NaCl (brine); Anhydrous Na₂SO₄ or MgSO₄ (drying)
Equipment
  • Round-bottom flask (25-50 mL) with magnetic stir bar
  • Reflux condenser
  • Inert atmosphere line (Argon or Nitrogen)
  • Syringes for reagent transfer
  • Ice-water bath
  • Separating funnel
  • Rotary evaporator
  • Chromatography column for purification
Step-by-Step Procedure
  • Reaction Setup: Charge a dry round-bottom flask with molecular sieves (4 Å, ~100 mg/mmol substrate). Add the cyclic allylic alcohol substrate and metal catalyst under an inert atmosphere.
  • Reagent Addition: Dissolve Chloramine-T trihydrate in a minimum volume of the chosen solvent and add this solution dropwise to the stirring reaction mixture via syringe.
  • Reaction Execution: Stir the reaction mixture at room temperature or under mild heating (e.g., 40°C). Monitor reaction progress by TLC until the starting material is consumed, which typically takes 1-12 hours.
  • Quenching: Once complete, cool the mixture to 0°C in an ice-water bath. Quench the reaction by carefully adding a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅) to destroy any excess Chloramine-T.
  • Extraction: Transfer the mixture to a separating funnel. Extract the aqueous layer with multiple portions of DCM (3 × 15 mL). Combine the organic extracts and wash with brine.
  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by flash chromatography on deactivated basic alumina (Activity IV) or silica gel using an appropriate ethyl acetate/hexane gradient to obtain the pure N-tosylaziridine [4].
Safety and Handling
  • Chloramine-T is an oxidant and may liberate chlorine gas under acidic conditions. Handle it in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
  • All reactions should be conducted behind a safety shield, especially during scale-up.

Application in Stereoselective Synthesis of Cyclic Systems

The power of Chloramine-T-mediated aziridination is exemplified in its application to cyclic allylic alcohols, where it achieves high levels of stereoselectivity [2]. The reaction proceeds via a directed mechanism, where the hydroxyl group of the substrate coordinates to the metal catalyst, positioning the nitrene transfer to occur syn to the alcohol. This results in the preferential formation of one diastereomer of the resulting aziridine.

Table 1: Performance of Chloramine-T in the Stereoselective Aziridination of Selected Substrates

Substrate Class Reaction Conditions Yield (%) Diastereoselectivity Key Observation
Cyclic Allylic Alcohols [2] Mn porphyrin catalyst, DCM, rt Good to Excellent High Syn-directing effect by the OH group; cis-aziridines obtained predominantly.
Aromatic Alkenes [3] Co(II)-metalloradical catalyst, TcepN₃ as alternative Up to 99% Up to 85% ee Highlights alternative nitrene sources for asymmetric synthesis.
Imine Substrates (Aza-Darzens) [4] LiCHI₂, THF/Et₂O, -78°C High Excellent cis-selectivity Not a Chloramine-T reaction, but shows complementary route to iodoaziridines.

Critical Parameters for Success and Troubleshooting

Successful implementation of this methodology requires careful attention to several factors:

  • Solvent and Additives: The use of dry, degassed solvents is crucial to prevent catalyst decomposition or side reactions. Molecular sieves are essential for scavenging water, which can hydrolyze Chloramine-T or the sensitive aziridine products.
  • Catalyst Selection: The choice of metal catalyst (e.g., Mn, Co, Cu) significantly impacts yield and stereoselectivity. For asymmetric induction, chiral Co(II)-porphyrin complexes have shown promise, providing enantiomeric excess (e.g., up to 85% ee with phosphoryl azides) [3].
  • Product Stability: N-Tosylaziridines, especially those with halogen substituents, can be sensitive to chromatography. Deactivated basic alumina (Activity IV) has been identified as a superior stationary phase for purification, offering high recovery yields and minimizing decomposition compared to silica gel [4].
  • Troubleshooting Common Issues:
    • Low Yield/Conversion: Ensure reagents are anhydrous. Try increasing catalyst loading or reaction temperature slightly.
    • Poor Diastereoselectivity: Verify the stereochemical integrity of the starting allylic alcohol. The directing effect is stereo-dependent.
    • Product Decomposition: Avoid prolonged exposure to heat or acidic conditions during workup. Purify using the recommended basic alumina.

Experimental Workflow Visualization

The following diagram visualizes the experimental workflow for the Chloramine-T-mediated synthesis of N-tosylaziridines from a cyclic allylic alcohol.

Start Start Reaction Setup Step1 Charge RBF with molecular sieves and substrate Start->Step1 Step2 Add metal catalyst under inert atmosphere Step1->Step2 Step3 Add Chloramine-T solution in dry solvent Step2->Step3 Step4 Stir at specified temperature until completion (TLC monitor) Step3->Step4 Step5 Cool and quench with Na₂S₂O₅ solution Step4->Step5 Step6 Extract with DCM and wash with brine Step5->Step6 Step7 Dry (Na₂SO₄) and concentrate in vacuo Step6->Step7 Step8 Purify by flash chromatography on deactivated basic alumina Step7->Step8 End Obtain Pure N-Tosylaziridine Step8->End

Conclusion

Chloramine-T is a robust, inexpensive, and readily available reagent for the synthesis of N-tosylaziridines. The protocols detailed herein, particularly for stereoselective synthesis with cyclic allylic alcohols, provide researchers and process chemists with reliable methods to access these valuable synthetic intermediates. Adherence to the specified conditions—especially regarding anhydrous handling, catalyst choice, and the use of basic alumina for purification—is key to achieving high yields and excellent stereocontrol.

References

Comprehensive Application Notes and Protocols: Chloramine-T Mediated Oxidation of Hydrogen Sulfide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chloramine-T Chemistry and Hydrogen Sulfide Oxidation

Chloramine-T (sodium N-chloro-p-toluenesulfonamide) is a versatile oxidizing agent and disinfectant with significant applications in chemical synthesis and analytical chemistry. Its utility stems from the presence of active electrophilic chlorine in its molecular structure, which facilitates various oxidation reactions under mild conditions. The oxidation of hydrogen sulfide (H₂S) using Chloramine-T is particularly interesting from both environmental and biological perspectives. H₂S, known historically as sulfane according to IUPAC recommendations, exists in aqueous solutions as a mixture of H₂S and HS⁻, with the ratio dependent on pH (pKa₁ = 6.98). [1] [2] This gas has gained considerable attention in recent decades due to its dual nature as both a toxic hazard and an important biological signaling molecule involved in various physiological processes through a mechanism known as protein persulfidation. [1]

The oxidation of H₂S by Chloramine-T represents a complex redox process that can yield multiple sulfur-containing products depending on reaction conditions. This reaction is not only important for environmental remediation of H₂S-contaminated gas streams but also for analytical applications where precise quantification of H₂S or controlled generation of specific sulfur oxidation products is required. The redox potential of Chloramine-T-sulphonamide systems has been characterized as exhibiting real redox behavior, with potential decreasing as pH increases. [3] This pH dependence significantly influences the product distribution of H₂S oxidation, yielding varying proportions of elemental sulfur and sulfate under different conditions. Understanding and controlling these reactions requires careful consideration of multiple parameters, including pH, temperature, reactant concentrations, and the presence of potential catalysts or modifiers.

Chemical Background and Reaction Principles

Fundamental Properties of Chloramine-T

Chloramine-T (C₇H₇ClNO₂S·Na) is an N-chloro-organosulfonamide characterized by the presence of a strong oxidizing chlorine atom (electrophilic chlorine) attached to a nitrogen center. Both the anhydrous form (molecular weight 227.64 g/mol) and trihydrate (molecular weight 281.69 g/mol) are white, crystalline powders that are highly soluble in water (>100 g/L for the hydrate). [4] Aqueous solutions are typically slightly basic with pH around 8.5, which distinguishes Chloramine-T from the more strongly alkaline sodium hypochlorite. The closely related compound N-chlorophenylsulfonamide has a pKa of 9.5, indicating the moderate acidity of the N-H proton in the reduced form. [4] Chloramine-T releases its active chlorine at elevated temperatures (decomposes around 130°C) and melts at 167-169°C. [4]

As an oxidizing agent, Chloramine-T exhibits versatility in its reaction pathways, capable of transferring oxygen atoms, chlorine atoms, or nitrogen-containing groups depending on the substrate and reaction conditions. Its redox potential is pH-dependent, with higher pH values resulting in decreased oxidizing power. [3] This property allows for some control over reaction selectivity through pH adjustment. The mechanism of oxidation typically involves the formation of reactive intermediates through heterolytic or homolytic cleavage of the N-Cl bond, generating species that can participate in electron transfer or oxygen atom transfer processes.

Hydrogen Sulfide Chemistry and Biological Relevance

Hydrogen sulfide exists in aqueous solution as an equilibrium mixture of H₂S and HS⁻, with a pKa of 6.98 at 25°C; the second proton (S²⁻) has a pKa > 17. [1] H₂S has emerged as an important biological mediator with roles in various physiological processes, including vasodilation, inflammatory response, and cellular signaling. [1] The signaling function of H₂S is proposed to occur primarily through protein persulfidation, a posttranslational modification where cysteine residues (RSH) are converted to persulfides (RSSH). [1] This modification can alter protein function and participate in redox signaling pathways.

From a chemical perspective, H₂S can undergo various oxidation reactions depending on the oxidant and conditions, yielding products including elemental sulfur (S), sulfite (SO₃²⁻), sulfate (SO₄²⁻), and various polysulfides. The specific products formed have biological implications, as some evidence suggests that polysulfur species rather than H₂S itself may be the actual mediators of certain biological effects. [1] This complexity necessitates careful control of oxidation conditions when studying H₂S chemistry in biological contexts.

Table 1: Physicochemical Properties of Hydrogen Sulfide

Property Value Conditions/Notes
Boiling Point -60°C -
Solubility in Water 110 mM/atm 25°C
pKa₁ 6.98 25°C
pKa₂ >17 25°C
Detection Threshold 0.02-0.03 ppm Human nose
Lethal Concentration >500 ppm Rapid loss of consciousness, death
Redox Potential E°'(S•⁻, H⁺/HS⁻) +0.91 V vs. SHE
Oxidation Reaction Mechanisms

The oxidation of hydrogen sulfide by Chloramine-T proceeds through a complex mechanism that can yield different products depending on reaction conditions. The primary oxidation products can include elemental sulfur, sulfur dioxide, sulfite, and sulfate, with the distribution influenced by factors such as pH, oxidant-to-substrate ratio, temperature, and the presence of catalysts or modifiers. [3]

Under controlled conditions, the reaction between H₂S and Chloramine-T can be represented by two primary pathways:

  • Partial oxidation to elemental sulfur:

    This pathway typically dominates under mildly acidic to neutral conditions and with stoichiometric oxidant.

  • Complete oxidation to sulfate:

    This pathway becomes more significant under alkaline conditions or with excess oxidant.

Research has demonstrated that reagents such as osmic acid, sodium tungstate, and sodium molybdate can affect the ratio of sulfur to sulfate formed by H₂S oxidation, likely through their influence on dihydrogen sulfoxide (H₂SO), the primary oxidation product of hydrogen sulfide. [3] Interestingly, these modifiers do not significantly alter the redox potential of the system, suggesting their effects are mediated through specific interactions with reaction intermediates rather than through changes in the thermodynamic driving force.

Experimental Protocols

Materials and Equipment
3.1.1 Required Chemicals
  • Chloramine-T (anhydrous or trihydrate, purity ≥98%)
  • Hydrogen sulfide gas (certified standard) or sodium sulfide nonahydrate (Na₂S·9H₂O, purity ≥99.99%)
  • Hydrochloric acid (HCl, 1.0 M and 0.1 M solutions)
  • Sodium hydroxide (NaOH, 1.0 M and 0.1 M solutions)
  • Buffer components as required for specific pH conditions
  • Deionized water (resistivity ≥18 MΩ·cm)
  • Potassium iodide (KI, 10% w/v solution)
  • Sodium thiosulfate (Na₂S₂O₃, 0.1 M standardized solution)
  • Starch indicator (1% w/v solution)
3.1.2 Essential Equipment
  • Analytical balance (accuracy ±0.1 mg)
  • pH meter with combination electrode
  • Gas-tight reaction vessel with septum port and magnetic stirrer
  • Gas bubbler or sparging system for H₂S delivery
  • Spectrophotometer (UV-Vis)
  • HPLC system with appropriate detectors (if analyzing organic products)
  • Ion chromatography system (for sulfate analysis)
  • Fume hood with adequate ventilation
  • Personal protective equipment (safety glasses, gloves, lab coat)
Protocol 1: Standard Oxidation Procedure for Hydrogen Sulfide
3.2.1 Solution Preparation
  • Prepare 0.1 M Chloramine-T solution by dissolving 2.276 g of anhydrous Chloramine-T (or 2.817 g of trihydrate) in 100 mL of deionized water. For the trihydrate, gentle warming may be required to achieve complete dissolution. Store in an amber bottle and use within 24 hours.

  • Prepare hydrogen sulfide solution using one of the following methods:

    • Method A (Aqueous H₂S Standard): Bubble H₂S gas through deoxygenated water for 10-15 minutes, then determine concentration iodometrically (see Analytical Methods section).
    • Method B (Sulfide Stock Solution): Dissolve 2.402 g of Na₂S·9H₂O in 100 mL of deoxygenated water to make approximately 0.1 M sulfide solution. Standardize immediately before use.
  • Prepare appropriate buffer solutions for the desired pH range:

    • pH 4-6: Acetate buffer
    • pH 6-8: Phosphate buffer
    • pH 8-10: Borate buffer Adjust buffer concentration to 0.1 M.
3.2.2 Oxidation Procedure
  • Transfer 50 mL of buffer solution to the gas-tight reaction vessel.

  • Add a known volume of H₂S solution (typically 1-5 mL of 0.1 M solution) to the buffer while stirring, resulting in a final sulfide concentration of 2-10 mM.

  • Begin timing the reaction when the first aliquot of Chloramine-T solution is added. Add a stoichiometric excess of Chloramine-T (typically 1.2-2.0 equivalents relative to H₂S, depending on desired products).

  • Maintain constant stirring throughout the reaction. For reactions involving gaseous H₂S, bubble the gas through the solution at a controlled rate (typically 10-50 mL/min).

  • Monitor reaction progress by:

    • Withdrawing aliquots at predetermined time intervals for analysis
    • Tracking the disappearance of H₂S using a sulfide-ion selective electrode
    • Observing color changes or precipitate formation
  • Continue the reaction until complete consumption of H₂S is confirmed (typically 15-120 minutes, depending on conditions).

  • Terminate the reaction by adding a small excess of sodium thiosulfate to quench any remaining Chloramine-T.

Protocol 2: Product Distribution Analysis
3.3.1 Sulfur and Sulfate Quantification
  • Separate solid products by vacuum filtration through a 0.45 μm membrane filter.

  • Wash the solid with deionized water (3 × 5 mL) and ethanol (2 × 5 mL).

  • Dry the solid under vacuum at room temperature for 24 hours.

  • Identify elemental sulfur by:

    • Dissolving in carbon disulfide and analyzing by UV-Vis spectroscopy (λmax = 270 nm)
    • X-ray diffraction for crystalline structure confirmation
    • Thermogravimetric analysis
  • Analyze the filtrate for sulfate by:

    • Ion chromatography with conductivity detection
    • Turbidimetric method after addition of barium chloride
  • Calculate product distribution based on the molar quantities of sulfur and sulfate recovered.

3.3.2 Intermediates and By-products Analysis
  • Analyze for polysulfides by HPLC with UV detection at 270 nm.

  • Monitor for sulfite formation using specific ion electrode or colorimetric methods.

  • Identify other intermediates such as thiosulfate by ion chromatography.

Table 2: Optimal Conditions for Product Formation in Chloramine-T Mediated H₂S Oxidation

Target Product pH Range Oxidant:H₂S Ratio Temperature Reaction Time Catalysts/Modifiers
Elemental Sulfur 4.0-6.5 1:1 to 2:1 25-40°C 15-45 min None required
Sulfate 8.0-10.0 4:1 to 8:1 40-60°C 60-120 min None required
Controlled Polysulfides 6.5-7.5 0.5:1 to 1.5:1 25-35°C 10-30 min None required
Maximized Sulfur Yield 5.0-6.0 1.2:1 to 1.5:1 25-30°C 20-40 min Osmic acid (0.1-1 mM)
Maximized Sulfate Yield 9.0-10.0 6:1 to 8:1 50-60°C 90-120 min Sodium molybdate (1-5 mM)

Analytical Methods

Quantification of Residual Chloramine-T

The concentration of unreacted Chloramine-T can be determined iodometrically:

  • Transfer a 1.0 mL aliquot of the reaction mixture to a conical flask containing 10 mL of 10% KI solution.

  • Acidify with 1 mL of 1 M HCl and stopper the flask.

  • Allow to stand in the dark for 5 minutes to ensure complete reaction.

  • Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution turns pale yellow.

  • Add 1 mL of starch indicator and continue titration until the blue color disappears.

  • Calculate Chloramine-T concentration using the stoichiometry:

Hydrogen Sulfide Determination
4.2.1 Iodometric Method
  • Transfer a 1.0 mL aliquot to a solution containing excess 0.1 N iodine (typically 10 mL).

  • Acidify with 1 mL of 1 M HCl and back-titrate the excess iodine with 0.1 M sodium thiosulfate.

  • Calculate H₂S concentration based on the stoichiometry:

4.2.2 Methylene Blue Method
  • Mix 0.5 mL sample with 0.5 mL of 1% zinc acetate to fix sulfide as ZnS.

  • Add 0.5 mL of 0.1% N,N-dimethyl-p-phenylenediamine sulfate in 5 M HCl.

  • Add 0.5 mL of 0.1 M FeCl₃ in 1 M HCl.

  • Allow color development for 20 minutes.

  • Measure absorbance at 670 nm and compare to calibration curve.

Product Characterization Techniques
  • Elemental Sulfur: FTIR spectroscopy (characteristic S-S stretches at 400-500 cm⁻¹), XRD analysis for crystalline structure, HPLC with UV detection.

  • Sulfate: Ion chromatography with conductivity detection, turbidimetric method with barium chloride.

  • Polysulfides: LC-MS analysis, reaction with cyanide to form thiocyanate followed by colorimetric detection.

  • Intermediates: Combined use of HPLC, IC, and spectroscopic methods for comprehensive profiling.

Safety Considerations

Handling of Chloramine-T

Chloramine-T is classified as corrosive and can cause severe skin and eye damage. It is also a respiratory sensitizer and can cause occupational asthma and flu-like symptoms in exposed individuals. [4] Key safety precautions include:

  • Always work in a well-ventilated area or fume hood
  • Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat
  • Avoid contact with acids, which can release toxic chlorine gas
  • Store in a cool, dry place in tightly sealed containers
Hydrogen Sulfide Hazards

Hydrogen sulfide is an extremely toxic gas with multiple physiological effects:

  • 0.02-0.03 ppm: Detection threshold for human nose
  • 10 ppm: Eye irritation and minor respiratory effects
  • 20 ppm: Maximum allowable concentration for 8-hour exposure
  • 100 ppm: Olfactory paralysis within 3-15 minutes
  • 300-500 ppm: Pulmonary edema, imminent threat to life
  • >500 ppm: Rapid loss of consciousness, respiratory failure, death [1]

All experiments with H₂S must be conducted in a certified fume hood or with appropriate gas containment systems. Emergency procedures should be established and communicated to all personnel. Gas detection monitors should be used when working with H₂S systems.

Waste Disposal
  • Quench all residual Chloramine-T with sodium thiosulfate before disposal
  • Neutralize acidic or basic solutions before disposal
  • Collect solid sulfur for proper disposal or recycling
  • Follow institutional guidelines for hazardous waste management

Applications and Case Studies

Environmental Applications: H₂S Removal from Gas Streams

The Chloramine-T mediated oxidation of H₂S provides a potential alternative to conventional Claus process for H₂S removal, particularly for small-scale operations. Unlike the Claus process, which requires high temperatures and produces low-quality steam, the Chloramine-T method operates under mild conditions and can achieve high removal efficiencies (>99% H₂S removal). [5] This approach is especially valuable for treating gas streams with low H₂S concentrations where conventional Claus process economics are unfavorable.

The environmental application typically employs a two-stage process:

  • Absorption-oxidation stage: H₂S-containing gas is contacted with Chloramine-T solution, resulting in oxidation to elemental sulfur.
  • Sulfur recovery stage: Precipitated sulfur is separated by filtration or sedimentation.

This method offers advantages including ambient temperature operation, minimal by-product formation, and production of recoverable elemental sulfur as the primary product.

Analytical Applications: H₂S Quantification and Characterization

Chloramine-T oxidation provides a reliable method for specific determination of H₂S in complex mixtures. The controlled oxidation to elemental sulfur, followed by gravimetric or chromatographic analysis, allows for accurate quantification without interference from other sulfur-containing compounds. This approach is particularly valuable in biological systems where H₂S exists in equilibrium with various bound sulfur pools and other reactive sulfur species.

In pharmaceutical research, the oxidation of H₂S by Chloramine-T serves as a model system for studying sulfur redox chemistry relevant to H₂S-donor drugs and their mechanisms of action. The ability to control product distribution through modification of reaction conditions enables researchers to generate specific sulfur species for biological testing.

Biological Implications: Relevance to H₂S Signaling

The oxidation of H₂S by Chloramine-T has implications for understanding biological H₂S signaling, particularly the process of protein persulfidation. [1] As a controlled oxidant, Chloramine-T can facilitate the formation of reactive sulfur species that may participate in persulfidation pathways. Studying these reactions helps elucidate the chemical basis for H₂S-mediated biological effects and may contribute to the development of therapeutic approaches targeting H₂S signaling pathways.

Table 3: Troubleshooting Guide for Chloramine-T Mediated H₂S Oxidation

Problem Possible Causes Solutions
Low H₂S conversion Insufficient oxidant, inappropriate pH, short reaction time Increase Chloramine-T concentration, adjust pH to optimal range, extend reaction time
Poor sulfur recovery Formation of colloidal sulfur, inefficient filtration Use coagulants to aggregate particles, use smaller pore size filters (0.2 μm)
Unexpected product distribution Incorrect oxidant:H₂S ratio, presence of catalysts Verify stoichiometry, control for potential catalytic impurities
Solution discoloration Decomposition of Chloramine-T, formation of colored by-products Use fresh Chloramine-T solutions, protect from light, control temperature
Gas release Reaction with acids, decomposition Maintain appropriate pH, avoid acidic conditions

Conclusion

The oxidation of hydrogen sulfide by Chloramine-T represents a versatile chemical system with applications spanning environmental management, analytical chemistry, and biological research. The reaction product distribution can be controlled through careful manipulation of pH, oxidant-to-substrate ratio, temperature, and the use of specific modifiers such as osmic acid or sodium molybdate. [3] The protocols described herein provide a foundation for researchers to implement this reaction for specific applications, with appropriate safety considerations for handling both Chloramine-T and hydrogen sulfide.

The continued investigation of Chloramine-T mediated H₂S oxidation is particularly relevant to advancing our understanding of biological H₂S signaling and developing novel applications in environmental technology. Future research directions may include the development of immobilized Chloramine-T systems for continuous H₂S removal, application to biological systems for studying protein persulfidation, and adaptation for pharmaceutical development involving H₂S-releasing compounds.

References

Application Notes and Protocols: Chloramine-T for Mustard Gas Detoxification

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Chloramine-T (sodium N-chloro-p-toluenesulfonamide) acts as a strong oxidant [1]. In the context of chemical warfare agent (CWA) decontamination, it functions by oxidizing the agents into less harmful, and often crystalline, degradation products [2] [1].

  • Action on Sulfur Mustard (HD): Chloramine-T oxidizes sulfur mustard into a harmless crystalline sulfimide [1]. This oxidation reaction fundamentally alters the molecular structure of HD, significantly reducing its vesicant (blistering) properties and overall toxicity.
  • Action on Nerve Agents (VX): While the exact degradation products for VX are not specified in the search results, Chloramine-T is validated as an effective decontaminant for this agent. The process likely involves oxidation of the phosphonothiolate group, leading to detoxification [3].

The diagram below illustrates the core experimental workflow for using and analyzing the effectiveness of Chloramine-T in decontaminating HD and VX.

G Start Start: CWA Decontamination with Chloramine-T Solution Neutralization Sample Neutralization Start->Neutralization Method1 Method A: Add 15% Na₂SO₃ (Destroys Decon Activity) Neutralization->Method1 For HD Samples Method2 Method B: Add 3% NH₃·H₂O or 4% NaOH (Decreases Decon Activity) Neutralization->Method2 For HD & VX Samples Extraction Agent Extraction Method1->Extraction Method2->Extraction Extractant Use Petroleum Ether as Extractant Extraction->Extractant Analysis GC Analysis of Residual CWA Extractant->Analysis Result Obtain Recovery Rate (Evaluates Decon Efficacy) Analysis->Result

Experimental Protocol: Decontamination and Sample Analysis

This protocol is critical for evaluating the efficiency of Chloramine-T in neutralizing CWAs. The process involves neutralizing the decontamination reaction and extracting residual agents for analysis [3].

Materials and Reagents
  • Decontaminant: Chloramine-T hydrate, prepared in a weakly acidic aqueous solution [3].
  • Chemical Warfare Agents: Sulfur Mustard (HD) and VX.
  • Neutralization Solutions: 15% (w/v) Sodium Sulfite (Na₂SO₃) solution; 4% (w/v) Sodium Hydroxide (NaOH) solution; 3% (v/v) Ammonia Hydroxide (NH₃·H₂O) solution.
  • Extraction Solvent: Petroleum ether.
  • Analytical Instrumentation: Gas Chromatograph (GC) equipped with a suitable detector (e.g., FPD, NPD).
Step-by-Step Procedure
  • Decontamination Reaction:

    • Conduct the decontamination of HD or VX with Chloramine-T solution under controlled, weak acidic conditions.
  • Sample Neutralization:

    • For HD Decon Samples: You may use either of two methods:
      • Add 15% Na₂SO₃ to completely destroy the decontamination activity.
      • Add 3% NH₃·H₂O or 4% NaOH to decrease the decontamination activity.
    • For VX Decon Samples: Use only 4% NaOH for neutralization, as it is the only method identified as ideal for this agent [3].
  • Agent Extraction:

    • Use petroleum ether as the extractant. It has been shown to be more suitable than dichloromethane for recovering CWAs from the Chloramine-T decon sample matrix [3].
    • Perform liquid-liquid extraction to transfer the residual CWAs from the aqueous decon sample into the organic petroleum ether phase.
  • Gas Chromatography Analysis:

    • Analyze the extracted petroleum ether phase using GC.
    • Quantify the amount of residual HD or VX by comparing with standard curves.
  • Calculate Recovery Rate:

    • The recovery rate of the CWA from the decon sample is a direct indicator of the decontamination effect. A high recovery (see table below) suggests effective neutralization of the decontaminant's activity post-reaction, allowing for accurate measurement of any remaining, un-detoxified agent [3].

Performance Data

The following table summarizes key quantitative data related to the effectiveness of the analytical recovery method and the toxicity of the target agent.

Table 1: Experimental Performance Metrics

Metric Value / Condition Applicability / Note
CWA Recovery Rate >80% For both HD and VX when using optimized neutralization & petroleum ether extraction [3].
Effective CWA Concentration Range 10 mg/L to 10,000 mg/L The method is validated across this wide range [3].

| Sulfur Mustard (HD) Lethal Dose | ~4-5 g on naked skin (long exposure) ~1500 mg·min/m³ (via inhalation) [4] | Context for agent toxicity. | | Sulfur Mustard (HD) Toxicity Threshold | 12 mg·min/m³ (eyes) 200 mg·min/m³ (skin) [4] | Highlights extreme toxicity and vesicant action. |

Safety and Handling

Chloramine-T is a powerful chemical that requires careful handling [1]:

  • Hazards: It is harmful if swallowed and corrosive, causing severe skin burns and eye damage. It may also cause respiratory irritation and is a known sensitizer.
  • Reactivity: Contact with acids can release toxic chlorine gas.
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, eye and face protection, and lab coats. Use in a well-ventilated fume hood.
  • Decontamination of CWAs: All procedures involving live chemical warfare agents must be conducted in specialized facilities by personnel trained in chemical weapon demilitarization and using extreme containment measures.

References

Frequently Asked Questions: Controlling Chloramine-T Reaction Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges researchers face when working with Chloramine-T.

1. How does pH influence the selectivity and products of a Chloramine-T reaction? The pH of the reaction medium is a critical factor that can dramatically alter the reaction pathway and final products.

  • In Alkaline Media: A study on the oxidation of paracetamol by CAT in an alkaline medium showed that the reaction produced quinone oxime as the major product [1]. The rate of this reaction was also found to decrease with an increasing concentration of hydroxide ions [1].
  • General Oxidations: For the oxidation of hydrogen sulfide, the product selectivity shifts with pH. Lower pH values favor the production of sulfate, while higher pH values favor the formation of elemental sulfur [2].

2. What role do catalysts play, and how do they affect selectivity? Catalysts can not only speed up a sluggish reaction but also guide its pathway.

  • The oxidation of paracetamol by CAT is significantly accelerated by an Osmium(VIII) catalyst. The catalyzed reaction was reported to be 4.3 times faster than the uncatalyzed version, which proceeds simultaneously but at a much slower rate [1]. Metal catalysts like Osmium(VIII) facilitate electron transfer processes, thereby opening up different mechanistic routes and improving selectivity toward the desired product [1].

3. How can I accurately monitor Chloramine-T concentration during a reaction? Choosing the right analytical method is key for monitoring and ensuring correct reactant ratios.

  • DPD Colorimetric Method: This is a simple, cost-effective surrogate for HPLC. It is highly accurate for fresh solutions (within 2 hours) but can be susceptible to interference from other chloramine compounds in samples with high organic content that have aged for more than 2 hours [3].
  • Chloramine-T Selective Electrode: This potentiometric method is useful for direct measurement and monitoring reactions in real-time, especially in kinetic studies [4] [5].
  • HPLC Method: This is a highly precise technique for separation and quantification, suitable for complex matrices and pharmacokinetic studies [6] [7].

The table below compares these analytical methods.

Method Principle Best For Advantages Limitations
DPD Colorimetric [3] Colorimetric measurement of chlorine Rapid, on-site monitoring at hatcheries; fresh solutions Fast, easy, low-cost, high accuracy for fresh samples Accuracy decreases with sample age; interference from other chloramines
CAT Selective Electrode [4] [5] Potentiometric measurement of CAT activity Kinetic studies; real-time reaction monitoring Direct measurement, suitable for continuous monitoring Requires specific electrode; potential anion interference
HPLC [6] [7] High-performance liquid chromatography Complex mixtures; pharmacokinetics; preparative separation High precision, separates CAT from impurities Expensive, requires technical expertise

4. What common substances can interfere with or catalyze Chloramine-T reactions? Be aware of substances in your reaction mixture that can unintentionally alter the reaction course.

  • Iodide (I⁻): Iodide acts as a powerful catalyst. Even microamounts can significantly accelerate reactions, such as the one between CAT and hydrogen peroxide [5].
  • Ammonium (NH₄⁺) and other Chloramines: In aqueous systems like reverse osmosis permeate, residual ammonium can react with CAT (or chlorine) to form monochloramine (NH₂Cl) and dichloramine (NHCl₂). These species have different reactivities and can lead to a mixture of oxidation products, complicating the reaction profile [8].
  • Organic Matter: High organic loads (e.g., from fish feed) can consume the oxidant and lead to the formation of other chlorinated by-products, which can interfere with analytical methods and the main reaction [3].

Experimental Protocol: Key Considerations for Selectivity

The following workflow outlines a systematic approach to troubleshoot and optimize selectivity in your Chloramine-T experiments.

Start Start A Define Desired Product Start->A End End B Screen pH Conditions A->B e.g., Quinone oxime requires alkaline pH C Evaluate Catalyst Use B->C e.g., Add Os(VIII) to increase rate D Check for Interferences C->D e.g., Remove I⁻ if non-catalytic path needed E Select Analytical Method D->E e.g., Use HPLC for complex mixtures F Run & Monitor Reaction E->F e.g., Track CAT consumption G Analyze Results & Optimize F->G G->End G->B Adjust parameters

To ensure your experiments are reproducible and successful, please note the following specific methodological details from the literature:

  • Solution Preparation:

    • Chloramine-T: Prepare an aqueous solution and store in amber glass to prevent photochemical decomposition. Standardize iodometrically against sodium thiosulfate (hypo) [1].
    • Paracetamol Solution: Prepare in water and keep refrigerated (~5°C) in brown bottles. Use a fresh solution for each experiment [1].
    • Osmium(VIII) Catalyst: Prepare in 0.5 M sodium hydroxide and store in dark bottles in a refrigerator. Standardize iodometrically [1].
  • Kinetic Procedure (Example):

    • Mix the substrate (e.g., paracetamol), sodium hydroxide (to maintain alkalinity), catalyst, and other ingredients in a thermostated reaction vessel (e.g., 35°C ± 0.1°C) [1].
    • Initiate the reaction by adding a pre-equilibrated solution of Chloramine-T [1].
    • Monitor the reaction progress using a suitable method from the table above.

References

troubleshooting Chloramine-T oxidation side products

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chloramine-T and Its Mechanisms

Chloramine-T (CAT) is a versatile oxidizing and chlorinating agent. Its behavior in different conditions is key to controlling your reactions [1] [2].

In aqueous solutions, CAT hydrolyzes to form hypochlorous acid (HOCl), a potent oxidizer [1]: Chloramine-T + H₂O → HOCl + p-Toluenesulfonamide

In acidic conditions, CAT can form other active species like dichloramine-T (TsNCl₂) and even hypochlorous acid (HOCl) depending on the pH [3]. The reactive species present dictate whether the reaction will proceed as an oxidation or a chlorination.

Troubleshooting Common Experimental Issues

Here is a guide to diagnosing and resolving frequent problems encountered when using Chloramine-T.

Problem Possible Causes Suggested Solutions & Troubleshooting Steps

| Low Yield / Slow Reaction | Sub-optimal pH; Low reactivity; Catalyst required [4] [3] | • Adjust pH to optimal range (often pH 7-8 for iodination) [5]. • Use a catalyst (e.g., Os(VIII), Ru(III)) to accelerate kinetics [4]. | | Over-oxidation / Substrate Damage | CAT concentration too high; Reaction time too long; Strong oxidizing conditions [5] | • Reduce amount of CAT (1-10 µg per reaction vs. 100 µg) [5]. • Shorten reaction time (as little as 30 seconds) [5]. • Quench reaction gently with tyrosine or sodium azide instead of metabisulfite [5]. | | Formation of Unwanted By-products | Non-specific chlorination; Harsh reaction conditions; Presence of reactive impurities | • Use milder oxidants (Iodogen) for sensitive molecules [5]. • Ensure high purity of reactants. Dialyze proteins to remove inhibitors like azide or thiocyanate [5]. | | Inconsistent Results | Decomposition of CAT; Incorrect standardization; Variable reaction conditions | • Prepare CAT solutions fresh. Store in dark, glass vessels [4]. • Standardize CAT solution iodometrically before use [4]. • Maintain constant temperature, ionic strength, and mixing. |

Detailed Experimental Protocols

Protocol 1: Standard Protein Iodination with Chloramine-T

This is a foundational protocol for radioiodination, adaptable for other oxidations [5].

Reagents:

  • Chloramine-T: 4 mg/mL in 50-mM sodium phosphate, pH 7.0 (prepare fresh).
  • Sodium metabisulfite: 12.6-mM in 50-mM sodium phosphate, pH 7.0 (prepare fresh).
  • Protein: 5 µg in 50-mM sodium phosphate, pH 7.0.
  • Na*125I: ~0.5 µCi/µL (Handle with appropriate radiation safety precautions).

Procedure:

  • Add 25 µL of protein solution to a reaction vial.
  • Add 2 µL of Na*125I solution (~1 mCi) to the vial and mix.
  • Using a syringe, add 25 µL of the fresh Chloramine-T solution and mix for 30 seconds.
  • To stop the reaction, add 100 µL of sodium metabisulfite solution and mix for 10 seconds.
  • Immediately purify the iodinated protein from excess reactants using gel filtration (e.g., a desalting column).
Protocol 2: Kinetic Analysis for Mechanism Elucidation

This general framework is useful for studying new substrates, like pharmaceuticals [4] [3].

Reagents:

  • Chloramine-T: Standardized solution in distilled water.
  • Substrate (e.g., Paracetamol, a drug): Aqueous solution.
  • Buffer: As required for desired pH (e.g., alkaline medium for Os(VIII) catalysis).
  • Catalyst (optional): e.g., Osmium(VIII) in 0.5 M NaOH.

Procedure:

  • Standardize CAT: Titrate an aliquot of CAT in acidic KI solution. Titrate the liberated iodine with standardized sodium thiosulfate (hypo) using starch as an indicator [4].
  • Set Up Reaction: In a thermostated vessel, mix substrate, buffer, catalyst, and other ingredients. Equilibrate to the desired temperature (e.g., 35°C ± 0.1°C).
  • Initiate Reaction: Add a pre-equilibrated solution of CAT to start the reaction.
  • Monitor Kinetics: Under pseudo-first-order conditions ([Substrate] >> [CAT]), withdraw aliquots at timed intervals. Quench the reaction (e.g., in KI solution) and titrate the unreacted oxidant iodometrically [4].
  • Analyze Data: Plot log[CAT] versus time to determine rate constants and deduce the reaction order.

This workflow outlines a logical progression for diagnosing and resolving Chloramine-T reaction issues:

Start Start Troubleshooting P1 Low Yield or Slow Reaction? Start->P1 P2 Over-oxidation or Substrate Damage? Start->P2 P3 Unwanted By-products? Start->P3 P4 Inconsistent Results? Start->P4 S1 Check & Adjust pH Consider Catalyst P1->S1 S2 Reduce CAT Amount Shorten Reaction Time Use Gentler Quench P2->S2 S3 Try Milder Oxidant (Iodogen) Purify Reactants P3->S3 S4 Use Fresh CAT Solution Standardize CAT Solution Control Reaction Conditions P4->S4

Key Takeaways for Success

  • pH is Critical: The reactivity and mechanism of Chloramine-T are highly dependent on pH. Always investigate and control the pH of your reaction medium [5] [3].
  • Freshness Matters: Solutions of Chloramine-T can decompose. Prepare them fresh and store them correctly in dark bottles to ensure reproducible results [4].
  • Catalysts Can Help: If your reaction is sluggish, consider using a transition metal catalyst like osmium(VIII) or ruthenium(III) to enhance the reaction rate significantly [4].

References

optimizing Chloramine-T concentration for disinfection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions researchers have about chloramine disinfection:

  • What is the primary difference between chlorine and chloramine disinfection? Chloramines, primarily monochloramine, are less reactive and stronger oxidants than free chlorine. This leads to a more stable, longer-lasting disinfectant residual and significantly reduced formation of disinfection by-products like Trihalomethanes (THMs) and Haloacetic acids (HAAs) [1] [2]. However, the disinfection process is generally slower [1].

  • Why is pH control critical in chloramine disinfection? pH directly determines the type of chloramine species formed, which have different disinfecting efficacies. An optimal pH above 7 (slightly alkaline) favors the formation of monochloramine, which is the most effective and stable disinfectant in the group. If the pH drops, less effective dichloramine and trichloramine form, which can cause taste and odor issues [1].

  • What are the main drawbacks or risks of using chloramines? Key challenges include:

    • Slower Disinfection Kinetics: They react more slowly than free chlorine [1].
    • Nitrification Potential: Ammonia can serve as a nutrient for nitrifying bacteria in water systems, leading to nitrate levels rising and disinfectant residual depletion [1] [2].
    • Corrosion Concerns: Ammonia can contribute to the corrosion of lead and copper in plumbing systems [1] [2].
    • Specialized Removal Required: Chloramines cannot be removed by boiling or standard chlorine neutralizers; they typically require granular activated carbon (GAC) filtration [1].
  • Are chloramines effective against biofilms? While chloramines are a good secondary disinfectant in water distribution systems, they may be less effective at penetrating and removing established biofilms compared to a combined strategy. One study found that for controlling contamination in inactive waterlines, a combination of a multi-enzymatic detergent (to break down the biofilm matrix) followed by hypochlorous acid was more effective over the long term (5-7 days) than chlorine-based disinfectants alone [3].

Troubleshooting Guide

The following table outlines common problems and potential solutions based on general chloramine chemistry.

Problem Potential Causes Investigative Steps & Solutions

| Inconsistent/Short-lived Disinfection Efficacy | - Incorrect chlorine-to-ammonia ratio

  • Suboptimal pH
  • High levels of organic matter consuming the disinfectant | - Verify and adjust the Cl2:NH3 ratio to the ideal 4.5:1 to 5:1 (by weight) [2].
  • Measure and adjust pH to 8.4 for optimal monochloramine formation [1].
  • Check water for organic matter; if high (>3 ppm), organic chloramines may form, which have poor disinfection power [1]. | | Formation of Undesirable By-products | - Reaction with organic matter in water
  • Low pH promoting dichloramine/trichloramine formation | - Ensure pre-treatment removes organic precursors.
  • Maintain pH > 7 to favor monochloramine and reduce formation of taste/odor-causing compounds [1]. | | Unexpected Taste/Odor Issues | - Formation of dichloramine and trichloramine, often due to low pH or incorrect Cl2:NH3 ratio [1]. | - Measure and correct system pH.
  • Review and adjust the chlorine-to-ammonia dosing ratio. |

Optimization Parameters for Monochloramine

For inorganic monochloramine, used in water treatment, the key optimization parameters are summarized below. Use this as a conceptual guide for your own Chloramine-T experiments.

Parameter Optimal Range / Condition Impact on Disinfection
Chlorine:Ammonia Ratio (by weight) 4.5:1 to 5:1 [2] (or 3:1 to 5:1 [1]) Maximizes formation of monochloramine; too much ammonia leads to less effective di-/trichloramine [1].
pH Level > 7 (Optimum: 8.4 [1]) Critical for speciation. pH >7 favors monochloramine; lower pH leads to less effective and problematic di-/trichloramine [1].
Contact Time Varies by application Required for effective microbial kill due to slower reaction kinetics [1].
Stability & Residual Can persist for weeks [1] Provides long-lasting residual disinfection throughout a system.

Experimental Workflow for Disinfection Optimization

The diagram below outlines a logical workflow for developing and troubleshooting a disinfection protocol, integrating the key parameters discussed.

Start Define Disinfection Goal A Establish Baseline Parameters (pH, Contaminants, Temperature) Start->A B Optimize Chemical Inputs A->B Param1 • Adjust Cl₂:NH₃ Ratio • Target: 4.5:1 to 5:1 B->Param1 Param2 • Adjust pH • Target: > 7 (Optimum 8.4) B->Param2 Param3 • Determine Contact Time B->Param3 C Validate & Monitor Efficacy Validate1 Microbial Testing C->Validate1 Validate2 By-product Analysis C->Validate2 Validate3 Residual Measurement C->Validate3 D Goal Achieved? D:s->Start:n No End Protocol Finalized D:e->End:w Yes Param1->C Param2->C Param3->C Validate1->D Validate2->D Validate3->D

References

preventing Chloramine-T induced occupational asthma

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chloramine-T & Occupational Asthma

Q1: What is the clinical evidence linking Chloramine-T to occupational asthma? Case studies confirm that Chloramine-T is a respiratory sensitizer capable of causing occupational asthma. The table below summarizes key findings from clinical cases and large-scale studies.

Table 1: Evidence of Chloramine-T Induced Asthma in Healthcare Settings

Evidence Type Study Population Key Findings Diagnostic Method Reference

| Case Report | 43-year-old male nurse | - Onset of asthmatic reactions in 2007.

  • Positive skin test for Chloramine-T.
  • Significant biphasic decrease in FEV1 after 0.5% Chloramine-T inhalation challenge. | Specific Inhalation Challenge (SIC) | [1] | | Large Cohort | 4,102 US female nurses with asthma | - Use of disinfectants for medical instruments associated with poorly controlled asthma (OR: 1.37 to 1.88).
  • Exposure assessed via Job-Task-Exposure Matrix (JTEM). | Asthma Control Test (ACT) | [2] |

Q2: What are the molecular mechanisms by which Chloramine-T acts as a respiratory sensitizer? Chloramine-T is classified as a respiratory sensitizer. Its adverse effects can be understood through the Adverse Outcome Pathway (AOP) for respiratory sensitization, which outlines the sequence of events from cellular exposure to the onset of asthma [3]. The following diagram illustrates this pathway and the potential points for investigation:

Start Exposure to Chloramine-T KE1 KE1: Covalent Binding to Airway Proteins Start->KE1 KE2 KE2: Activation of Lung Epithelial Cells KE1->KE2 KE3 KE3: Activation of Dendritic Cells (DCs) KE2->KE3 KE4 KE4: T-cell Activation and Proliferation KE3->KE4 AO Adverse Outcome: Occupational Asthma KE4->AO SubGraph1 In Vitro Investigation of KE2 SubGraph1->KE2

Within this AOP, research is focused on Key Event 2 (KE2): Activation of Lung Epithelial Cells. Experimental data suggests that different respiratory sensitizers may impact lung epithelial cells in distinct ways [3]. While a sensitizer like TDI severely disrupts epithelial barrier function, Chloramine-T has shown more minor effects in vitro, for example, on parameters like IL-6 production [3]. This indicates that its specific mechanism might involve other, yet-to-be-fully-elucidated pathways.

Q3: How can low-dose exposure to chlorine-based disinfectants worsen asthma? Studies on chronic low-dose exposure to chlorine compounds show they can aggravate pre-existing allergic asthma. Research in mouse models has demonstrated that such exposure can significantly augment allergen-induced airway inflammation and hyperresponsiveness [4]. The proposed mechanism involves the activation of inflammasome pathways in macrophages and increased expression of epithelial "alarmins" like IL-33 and TSLP [4]. These alarmins are potent activators of group 2 innate lymphoid cells (ILC2s) and Th2 immune responses, driving the production of cytokines like IL-4, IL-5, and IL-13, which are central to allergic asthma pathology [5] [6].

Experimental Protocols & Safety Guidance

Q4: What are the standard methodologies for assessing respiratory sensitization potential? The specific inhalation challenge (SIC) is considered the gold standard for diagnosing occupational asthma, as it can confirm a direct causal link between a substance and asthmatic reactions [1]. For the prospective identification of respiratory sensitizers, there is no OECD-approved test. However, research strategies are based on the AOP framework, using New Approach Methodologies (NAMs) [3]. The workflow below outlines a protocol for investigating Key Event 2 using an in vitro lung model.

Title Experimental Workflow: In Vitro Assessment of KE2 Step1 1. Cell Model Preparation - Use Calu-3 human bronchial epithelial cell line. - Culture at Air-Liquid Interface (ALI) for 21 days to form differentiated, pseudostratified epithelium. Title->Step1 Step2 2. Exposure System - Use a VITROCELL or similar Modular Exposure System. - For Chloramine-T (a solid):  Generate an aerosol from a  nebulized aqueous solution. - Ensure controlled dosage  (e.g., ng/cm²). Step1->Step2 Step3 3. Exposure Regimen - Expose cells for 2 hours per day. - Repeat for 3 consecutive days  to mimic repeated exposure. - Include clean air controls. Step2->Step3 Step4 4. Endpoint Analysis - Collect basolateral medium  and cell layers post-exposure. - Measure key parameters:  • Barrier Integrity (TEER)  • Cytotoxicity (LDH release)  • Cell Viability (WST-1 assay)  • Inflammation (IL-6, IL-8) Step3->Step4

Q5: What are the critical safety measures for preventing Chloramine-T induced asthma? Prevention is multi-layered and should be strictly enforced:

  • Exposure Elimination/Substitution: As a primary measure, replace Chloramine-T with less hazardous alternatives where technically and functionally feasible (e.g., alcohol-based disinfectants for surfaces, provided they are effective) [2].
  • Engineering Controls: For tasks where Chloramine-T use is essential, such as disinfecting medical instruments, implement local exhaust ventilation systems (e.g., fume hoods, vented containment) to prevent inhalation of vapors or aerosols.
  • Administrative Controls: Develop strict protocols that minimize the frequency of disinfection tasks and the number of personnel exposed. Rotate staff to reduce individual cumulative exposure [2].
  • Personal Protective Equipment (PPE): Mandate the use of properly fitted respiratory protection (e.g., N95 respirators or higher-grade PPE) when exposure cannot be otherwise adequately controlled.

References

Chloramine-T: Hazard Classification & Health Risks

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key hazards associated with Chloramine-T, based on safety data and case reports.

Hazard Type Symptoms and Health Effects At-Risk Populations / Notes
Skin Sensitization Skin redness, pain, dermatitis; can evolve to allergic contact dermatitis (ACD) with repeated exposure [1] [2]. Individuals with repeated or prolonged contact; occupational groups like hospital cleaning staff [3] [2] [4].
Respiratory Effects Cough, sore throat, wheezing; repeated exposure may cause asthma [2]. More likely with inhalation of powder/aerosol; a leading cause of occupational asthma [5] [6].
Severe Allergic Reactions Generalized urticaria (hives), angioedema, vomiting, collapse, and anaphylaxis [3] [4]. Can occur even without prior respiratory symptoms; skin inflammation (e.g., folliculitis) may increase absorption and risk [3] [4].
Skin & Eye Irritation Redness, pain, and itching upon direct contact [2] [7]. Can occur from single exposure; protective gloves and eye protection are essential.
Systemic Toxicity Potential for nephrotoxicity (kidney damage) and liver damage with prolonged high-concentration exposure [7]. Crucial to implement exposure control and regular health monitoring in occupational settings.

Mechanistic Insights & Identification Assays

Understanding the biological mechanism of sensitization is key for risk assessment. The Adverse Outcome Pathway (AOP) describes a sequence of events leading to an allergic response [6]. For respiratory sensitizers like Chloramine-T, the AOP includes covalent binding to proteins (Molecular Initiating Event), activation of lung epithelial cells and dendritic cells, and finally, a T-cell mediated immune response [5] [6].

While no single OECD-approved in vitro method exists for definitively identifying respiratory sensitizers, several experimental approaches are under investigation. The following diagram illustrates the key events and associated assays based on current research.

G MIE Molecular Initiating Event (MIE) Covalent binding to proteins KE2 Key Event 2 (KE2) Activation of epithelial cells MIE->KE2 Direct Peptide Reactivity Assay (DPRA) KE3 Key Event 3 (KE3) Activation & maturation of dendritic cells (DCs) KE2->KE3 IL-6/IL-8 Cytokine Release (Calu-3 cells) KE4 Key Event 4 (KE4) T-cell activation and proliferation KE3->KE4 DC activation markers (CD86, CD54) AO Adverse Outcome (AO) Allergic hypersensitivity (e.g., asthma, ACD) KE4->AO T-cell proliferation assays

The following table details the purpose and basic principle of these assays.

Assay Name / Focus Purpose Key Measurable Endpoints
Direct Peptide Reactivity Assay (DPRA) [6] To measure the Molecular Initiating Event (KE1): the covalent binding of a chemical to skin or respiratory proteins [6]. Depletion of model peptides (containing cysteine or lysine).
Epithelial Cell Activation Assays (for KE2) [5] To assess the inflammatory response of lung epithelial cells, a key early cellular event. Release of cytokines like IL-6 and IL-8; measurement of transepithelial electrical resistance (TEER) to check barrier integrity [5].
Dendritic Cell (DC) Activation Assays (for KE3) [6] To evaluate the maturation of dendritic cells, which bridge innate and adaptive immunity. Upregulation of surface markers (e.g., CD86, CD54) [6].
T-cell Activation Assays (for KE4) [6] To measure the proliferative response of T-cells, marking the sensitization phase. Antigen-specific T-cell proliferation.

Troubleshooting Guide & FAQs for Risk Management

Frequently Asked Questions

Q1: My colleague developed a skin rash after preparing Chloramine-T solutions. What should we do?

  • Immediate Action: Remove the individual from exposure. Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water for several minutes [2]. Seek medical attention for the affected person and report the incident [2].
  • Investigation: Review the incident to identify the cause, such as a failure in personal protective equipment (PPE) or a splash. Reinforce training on handling procedures.

Q2: Can someone be sensitized to Chloramine-T without showing respiratory symptoms like asthma? Yes. A case report documented a patient who experienced her first allergic reaction as severe anaphylaxis after skin application, with no prior history of asthma or rhinitis from using the disinfectant [3] [4]. This underscores that skin exposure alone can induce sensitization and that the first clinical manifestation can be severe.

Q3: How can we differentiate between skin sensitization and simple irritation from Chloramine-T? Differentiation can be complex as initial symptoms may overlap. Key differentiators include:

  • Sensitization is an immunological event. It requires an induction period upon first exposure, and subsequent exposures trigger a more vigorous and potentially widespread reaction (e.g., ACD) [1] [6].
  • Irritation is a local, non-immunological toxic effect that can occur in anyone given sufficient exposure, concentration, and time [1]. Clinical patch testing and specific in vitro assays (like those mentioned above) are needed for a definitive diagnosis [3].
Troubleshooting Common Experimental & Occupational Scenarios
Scenario Potential Risk Recommended Solution
Powder handling creates dust. Inhalation of aerosolized particles, leading to respiratory tract irritation and potential sensitization [2]. Use local exhaust ventilation (e.g., a fume hood) and wear respiratory protection if ventilation is insufficient [2].
Weighing and mixing solutions. Skin and eye contact from splashes or accidental contact [2] [7]. Wear appropriate protective gloves, protective clothing, and safety goggles [2].
Unknown sensitization status of lab personnel. Risk of severe reaction upon exposure for a sensitized individual [3]. Implement strict hygiene measures: do not take work clothes home, and ensure prompt washing after any potential exposure [2]. Anyone with symptoms should avoid further contact.
Combined Chloramine T level in the water is too high. Increased off-gassing, leading to higher air concentrations and irritation [8]. In aquatic facilities, maintain combined chlorine ≤ 0.4 ppm via superchlorination (breakpoint chlorination) or UV/ozone systems [8]. In labs, ensure proper ventilation and solution disposal.

Key Recommendations for Researchers

  • Prioritize Prevention: Strict adherence to PPE (gloves, lab coats, eye protection) and engineering controls (fume hoods) is the most effective strategy [2].
  • Assume Skin Exposure is Significant: Dermal exposure can lead to both skin and respiratory sensitization [6]. Meticulous handling to avoid skin contact is paramount.
  • Respond Vigorously to Symptoms: Any report of skin reaction or respiratory discomfort should be taken seriously, medically evaluated, and used as a learning opportunity to improve safety protocols.

References

chlorine gas release from Chloramine-T safety

Author: Smolecule Technical Support Team. Date: February 2026

Chloramine-T Safety FAQ at a Glance

Question Answer
What is the primary hazard? Decomposition releasing chlorine gas (Cl₂), a pulmonary irritant. Heating above 130°C or contact with acids accelerates decomposition [1].
What are the health effects of chlorine gas? Causes severe irritation to eyes, skin, respiratory tract [1]. Inhalation leads to cough, sore throat, wheezing, and can cause chemical burns, pulmonary edema, and death [2] [1] [3].
How is a spill cleaned up? Wear appropriate PPE. Do not let it enter the environment. Sweep spilled substance into covered containers. Moisten first to prevent dusting. Collect remainder and dispose of according to local regulations [1].
What personal protective equipment (PPE) is required? Use local exhaust or breathing protection, protective gloves, protective clothing, and safety goggles [1].

| What should be done in case of exposure? | Inhalation: Move to fresh air, seek medical attention. Skin contact: Remove contaminated clothes, rinse skin with plenty of water. Eye contact: Rinse with water for several minutes, seek medical advice [1]. | | How should it be stored? | Separated from acids and food and feedstuffs [1]. |

Hazard Details and Protocols

Understanding the Hazards

Chloramine-T decomposes upon heating or contact with acids, producing toxic and corrosive gases including chlorine [1]. Chlorine gas is a pulmonary irritant with intermediate water solubility, capable of causing acute damage to the entire respiratory tract [2]. Its density is greater than air, causing it to accumulate in low-lying areas [2] [3].

Emergency and First Aid Procedures

Immediate and correct first aid is critical for minimizing injury from exposure.

  • Inhalation: Immediately move the affected person to fresh air and seek medical attention [1].
  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water [1].
  • Eye Contact: Rinse the eyes cautiously with water for several minutes, removing contact lenses if easily possible. Seek immediate medical attention [1].
Spill Response Protocol

A pre-planned response is essential for safely managing spills.

Start Spill Occurs Step1 Prevent Dispersion of Dust Start->Step1 Step2 Wear Appropriate PPE: Particulate Filter Respirator, Gloves, Protective Clothing Step1->Step2 Step3 Moisten Spill to Prevent Dusting (if appropriate) Step2->Step3 Step4 Sweep Substance into Covered Containers Step3->Step4 Step5 Carefully Collect Remainder Step4->Step5 Step6 Store and Dispose per Local Regulations Step5->Step6

For spills beyond your laboratory's capacity to handle safely, contact your institutional safety office or emergency responders [4] [5].

Safe Handling and Storage
  • Handling: Use in well-ventilated areas, preferably a fume hood. Avoid all conditions that could lead to decomposition. Do not eat, drink, or smoke in areas where the chemical is handled [1].
  • Storage: Store separately from acids and foodstuffs. Keep containers tightly sealed in a cool, dry, well-ventilated place [1].

Experimental Safety Workflow

The following workflow integrates safety measures into a standard experimental procedure involving Chloramine-T:

P1 Pre-Experiment Review P2 Don Appropriate PPE P1->P2 P3 Prepare Work Area in Fume Hood P2->P3 P4 Execute Experiment Avoid Heat and Acids P3->P4 P5 Properly Dispose of Waste P4->P5 P6 Decontaminate Area and Equipment P5->P6

The most critical safety principle is prevention through planning. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and ensure you have read the Safety Data Sheet (SDS) before beginning work.

References

handling Chloramine-T corrosive properties

Author: Smolecule Technical Support Team. Date: February 2026

Chloramine-T: Hazards and First Aid

Chloramine-T is a strong oxidizing agent that can pose significant risks if not handled properly. The table below summarizes its key hazards and immediate first aid measures [1].

Hazard Aspect Details and Symptoms First Aid Measures
Physical/Chemical Combustible solid. Decomposes on heating or contact with acids, releasing toxic gases. May explode if heated above 130°C (anhydrous) [1]. Use water spray or powder for firefighting. Prevent dust dispersion [1].

| Health Effects (Short-term) | Severe irritation to eyes, skin, and respiratory tract. Symptoms include cough, sore throat, wheezing, redness, and pain [1]. | Inhalation: Fresh air, rest, medical attention. Skin: Remove contaminated clothing, rinse skin with plenty of water. Eyes: Rinse with water for several minutes, remove contacts, seek medical attention [1]. | | Health Effects (Ingestion) | Can cause nausea, vomiting, and diarrhea [1]. | Rinse mouth. Drink one or two glasses of water. Refer for medical attention immediately [1]. | | Long-term Health Effects | Repeated contact may cause skin sensitization (allergic dermatitis). Repeated inhalation may cause asthma. Symptoms of asthma may be delayed [1]. | Anyone who has developed asthma from this substance should avoid all further contact [1]. |

Experimental Protocol: Radioiodination of a Protein

The following is a standard protocol for radioiodinating a protein using the Chloramine-T method. Caution: Handle all radioactive substances according to your facility's radiation safety regulations. [2]

Principle: Chloramine-T oxidizes iodide (I⁻) to a reactive species (e.g., ICl), which then incorporates into tyrosine and histidine residues of the protein via electrophilic substitution [2].

Reagents and Solutions:

  • Chloramine-T solution: 1 mg/mL in distilled water. Prepare fresh immediately before use. [2]
  • Stopping solution: 12.6 mM Sodium metabisulfite in 50 mM sodium phosphate buffer (pH 7.0). Prepare fresh [2]. Alternatively, a 1 mM solution of L-tyrosine or sodium azide can be used as a gentler stopping reagent.
  • Reaction buffer: 50 mM sodium phosphate buffer, pH 7.0 - 7.5 [2].
  • Protein solution: Dissolve the target protein (e.g., 5 µg) in the reaction buffer. A concentration >1 mg/mL is ideal [2].
  • Na¹²⁵I: Fresh, with a typical activity of 0.5-1.0 mCi per iodination reaction [2].

Workflow: The diagram below outlines the key steps and critical safety considerations for the radioiodination procedure.

Start Start Radioiodination P1 Prepare fresh solutions: Chloramine-T (1 mg/mL) Stopping reagent Start->P1 P2 Add to reaction vial: 1. Protein in phosphate buffer 2. Na¹²⁵I P1->P2 P3 Initiate reaction: Add Chloramine-T solution Mix for 30+ seconds P2->P3 P4 Stop reaction: Add Sodium Metabisulfite (or alternative) P3->P4 P5 Purify product: Gel filtration (e.g., PD-10 column) Separate protein from free iodide P4->P5 End Iodinated Protein P5->End W1 CRITICAL: Work in a fume hood to avoid inhalation of volatile iodine. W1->P2 W2 CRITICAL: Minimize exposure time to Chloramine-T to prevent protein damage. W2->P3 W3 NOTE: Pre-treat gel filtration column with BSA to minimize nonspecific binding. W3->P5

Procedure:

  • In a fume hood, add your protein solution (e.g., 5 µg in 25 µL) to a small reaction vial [2].
  • Add 2 µL of Na¹²⁵I (approximately 1 mCi) to the vial [2].
  • Using a syringe, quickly add 25 µL of the fresh Chloramine-T solution (containing 25 µg of Chloramine-T). Mix the reaction for at least 30 seconds. The reaction proceeds rapidly [2].
  • Add 100 µL of the sodium metabisulfite stopping solution to terminate the reaction and mix for 10 seconds [2].
  • Immediately purify the iodinated protein from unreacted iodide and other reagents using a desalting column (e.g., a PD-10 column) equilibrated with phosphate-buffered saline or another suitable buffer [2].

Frequently Asked Questions (FAQs)

Q1: What are the key storage and handling conditions for Chloramine-T?

  • Storage: Store separated from acids and food/feedstuffs in a cool, well-ventilated area. Keep in a locked cabinet if children may have access [1].
  • Handling: Prevent the dispersion of dust. Use local exhaust ventilation or personal respiratory protection when handling powder. Wear protective gloves, clothing, and safety goggles [1].

Q2: My protein is very sensitive. How can I minimize damage during iodination?

  • Reduce Oxidant: Use the lowest effective concentration of Chloramine-T (as low as 1-10 µg per reaction instead of 100 µg) [2].
  • Gentle Termination: Consider using a mild stopping agent like L-tyrosine (final concentration 1 mM) or sodium azide instead of the reducing agent sodium metabisulfite, which can sometimes cause its own damage [2].
  • Insoluble Alternatives: For more controllable reactions, explore immobilized oxidants like Iodogen, which can provide milder reaction conditions [2].

Q3: What should I do if I spill Chloramine-T powder?

  • Personal Protection: Wear a particulate filter respirator.
  • Containment: Do NOT let this chemical enter the environment. Sweep the spilled substance into covered containers. To prevent dusting, moisten the area first if appropriate. Carefully collect the remainder and dispose of it according to your local regulations [1].

References

improving Chloramine-T reaction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Reaction Yield Optimization

The table below summarizes the major factors influencing Chloramine-T reaction yields and how to manipulate them for better outcomes.

Factor Impact on Yield Optimization Strategy Example/Evidence
pH & Reaction Medium Significant impact on oxidant speciation and reaction rate [1]. Adjust pH based on reaction type. Alkaline medium slows uncatalyzed reactions [1]. Solvent-free (neat) conditions can dramatically boost yields [2]. Solvent-Free Chlorination: Yield increased to 95% from 40-68% in organic solvents [2].
Catalysts Can drastically increase reaction rate and efficiency [1]. Use transition metal catalysts like Osmium(VIII) for oxidations [1]. For aziridination, visible light can activate CAT without a metal catalyst [3]. Osmium(VIII) Catalysis: Made the oxidation reaction 4.3 times faster than the uncatalyzed path [1].
Chloramine-T Concentration Using excess can lead to over-oxidation, degradation, or side products [1] [4]. Use the minimum effective concentration. Often, 1 equivalent is sufficient [2]. Always standardize your CAT solution before use [1]. Gram-Scale Synthesis: 1 equivalent of CAT was effective for chlorination on a gram scale [2].
Temperature Higher temperatures generally increase reaction rate. Optimize temperature to avoid decomposition. Many reactions proceed efficiently at room temperature [2]. Room temperature was sufficient for high-yield chlorination and aziridination [2] [3].
Reaction Time Sufficient time is needed for completion, but long durations may lead to decomposition. Monitor reaction kinetics to determine the optimal time. Some reactions complete within minutes [2] [3]. Light-Driven Aziridination: Reactions were performed within 1 hour under visible light [3].

Detailed Experimental Protocols

Here are two optimized methodologies you can adapt for your experiments.

Protocol 1: Solvent-Free Chlorination of Imidazoheterocycles

This green chemistry protocol is highly efficient for chlorinating imidazo[1,2-a]pyridines and similar scaffolds [2].

  • Step 1: Reaction Setup
    • In a reaction vessel, combine your substrate (e.g., 8-methyl-2-phenylimidazo[1,2-a]pyridine) with 1 equivalent of Chloramine-T trihydrate.
    • Perform the reaction under neat (solvent-free) conditions at room temperature in open air.
  • Step 2: Monitoring and Completion
    • Monitor the reaction by TLC. The reaction is typically complete within 5 minutes.
  • Step 3: Work-up and Purification
    • Once the reaction is complete, triturate the crude product with diethyl ether.
    • Filter the mixture to obtain the pure chlorinated product. In many cases, no further column chromatography is needed [2].
Protocol 2: Metal-Free Aziridination of Alkenes Using Visible Light

This protocol uses light to activate CAT for the aziridination of alkenes without metal catalysts [3].

  • Step 1: Reaction Setup
    • In a sealed tube, combine the alkene substrate (0.2 mmol) and Chloramine-T (3.0 equivalents) in a solvent like acetone (2.0 mL).
  • Step 2: Light Irradiation
    • Place the reaction vessel under a blue LED strip (e.g., 30 W, 455 nm).
    • Stir the reaction mixture and irradiate it for 1 hour at room temperature.
  • Step 3: Work-up and Purification
    • After irradiation, concentrate the reaction mixture under reduced pressure.
    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure aziridine product [3].

Troubleshooting Common Experimental Issues

The table below addresses specific problems you might encounter during your experiments.

Problem Possible Cause Solution
Low or Inconsistent Yield Degraded or inaccurately concentrated CAT solution. Standardize your CAT solution iodometrically before use [1]. Store in a dark glass bottle in the refrigerator to prevent photochemical decomposition [1].
Slow Reaction Rate Lack of activation (catalyst/light), incorrect pH, or low temperature. Add a catalyst (e.g., Os(VIII)) or use visible light activation [1] [3]. Ensure the pH is suitable for your specific reaction [1].
Formation of Multiple/Unwanted Products Over-oxidation or over-chlorination due to excess CAT or harsh conditions [4]. Reduce the equivalents of CAT; 1 equivalent is often enough to prevent over-chlorination [2]. Optimize reaction time to avoid side reactions.
Poor Solubility or Reaction Efficiency Unsuitable solvent. Switch to a different solvent (DCE, water) or employ solvent-free conditions, which can greatly improve yield and rate [2].
Difficulty in Product Purification Complex reaction mixture. Leverage simple work-up procedures. Trituration with ether can often provide pure product without chromatography [2].

Workflow for Yield Optimization

The following diagram outlines a logical, step-by-step workflow to systematically optimize a Chloramine-T reaction in your lab.

cluster_0 Key Conditions to Check cluster_1 Activation Strategies Start Start: Low Reaction Yield Step1 Verify CAT Solution (Iodometric Standardization) Start->Step1 Step2 Check & Optimize Reaction Conditions Step1->Step2 Step3 Employ Activation Method Step2->Step3 A1 Solvent A2 pH / Medium A3 Temperature A4 CAT Equivalents Step4 Scale-Up & Finalize Protocol Step3->Step4 B1 Add Catalyst (e.g., Os(VIII)) B2 Use Visible Light End Optimized Yield Achieved Step4->End

Important Safety & Handling Notes

  • Storage and Stability: Always store Chloramine-T solutions in dark glass bottles away from light. Keeping them refrigerated (around 5°C) enhances stability [1].
  • Safety First: Chloramine-T is a strong oxidizing agent. Avoid contact with skin and eyes. Be aware that it can react explosively with many common substances. Always consult Safety Data Sheets (SDS) and conduct risk assessments before starting experiments.

References

Chloramine-T vs sodium hypochlorite oxidation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Oxidation Efficiency and Selectivity

In practical applications, the choice between them often comes down to the need for reaction control versus raw oxidizing power.

  • Chloramine-T as a Mild and Selective Reagent: In organic synthesis, Chloramine-T is frequently chosen for its ability to perform specific, controlled transformations without being overly destructive. It is widely used as a cyclizing agent in the synthesis of various heterocycles like aziridines and oxadiazoles, and in reactions like the Sharpless oxyamination to create vicinal amino alcohols—key structures in drug discovery [1]. Its selectivity makes it a valuable tool for constructing complex molecules.
  • Sodium Hypochlorite as a Powerful, Non-selective Oxidant: Sodium hypochlorite is a much stronger and less discriminating oxidizer. It is highly effective for disinfection, bleaching, and breaking down organic contaminants [2]. However, this high reactivity can be a drawback in fine chemical synthesis, where it can degrade complex molecular structures.

Efficacy in Disinfection and Antifungal Activity

Experimental data directly comparing the two compounds demonstrates their different potency profiles.

A 2017 study evaluated the antifungal and anti-biofilm activity of Chloramine-T trihydrate against Candida spp. and compared it directly to sodium hypochlorite [3]. The table below summarizes key quantitative findings from this research.

Parameter Chloramine-T (CAT) Sodium Hypochlorite (NaOCl) Research Context
Minimum Inhibitory Concentration (MIC) Range 0.69 - 5.54 mmol/L [3] 4.19 - 16.79 mmol/L [3] Against various Candida strains [3]
Anti-biofilm Activity Similar to NaOCl (p > 0.05); more effective at specific concentrations/exposures (p < 0.05) [3] Similar to CAT (p > 0.05) [3] Against mature C. albicans biofilms [3]
Proposed Mechanism of Action Acts on both cell wall and membrane permeability [3] Information not specified in available source [3] Against C. albicans [3]
Cytotoxicity (Hemolytic Activity) 61 - 67.7% [3] ~100% [3] In vitro hemolysis assay [3]

This data shows that while both are effective, Chloramine-T achieved antifungal effects at significantly lower molar concentrations and exhibited lower cytotoxicity in this model, suggesting a more favorable safety profile for certain applications [3].

Experimental Protocols from Research

Here are examples of how these oxidants are typically used in laboratory settings, illustrating their different applications.

1. Protein Iodination using Chloramine-T This is a classic radioiodination method for labeling peptides and proteins for research and diagnostics [4].

  • Procedure:
    • Dissolve the peptide (1-10 nmol) in 45 µL of 0.5 M sodium phosphate buffer, pH 7.5.
    • Add 10 µL (1 mCi) of sodium iodide-125 (Na^125^I).
    • Initiate the reaction by adding 10 µL of Chloramine-T (1 mg/mL in water, freshly prepared).
    • Vortex the mixture and let it react for 15-30 seconds.
    • Terminate the reaction by adding 20 µL of sodium metabisulfite (10 mg/mL in water).
    • The labeled peptide can then be separated from free iodine via purification [4].
  • Workflow Diagram:

A Peptide in Phosphate Buffer (pH 7.5) B Add Na^125^I A->B C Add Chloramine-T (Oxidizes I⁻ to I⁺) B->C D Brief Reaction (15-30 seconds) C->D E Add Sodium Metabisulfite (Stops Reaction) D->E F Purify Labeled Peptide E->F

2. Kinetic Oxidation Study of a Drug (Paracetamol) This protocol, based on a 2025 study, outlines how to investigate the kinetics of an oxidation reaction using Chloramine-T [5].

  • Procedure:
    • Prepare a reaction mixture containing the drug (Paracetamol), sodium hydroxide (alkaline medium), and an optional catalyst (e.g., Osmium(VIII)) in a flask. Equilibrate in a water bath (e.g., 35°C).
    • Initiate the reaction by adding a pre-equilibrated solution of Chloramine-T.
    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by discharging them into an acidic potassium iodide (KI) solution.
    • The unreacted Chloramine-T in the aliquot will liberate iodine (I₂) from KI.
    • Titrate the liberated iodine with a standard sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator [5].
  • Workflow Diagram:

Start Prepare Reaction Mixture (Drug + Alkaline Medium + Catalyst) Initiate Initiate Reaction (Add Chloramine-T) Start->Initiate Monitor Monitor Reaction Progress (Withdraw aliquots at time intervals) Initiate->Monitor Quench Quench Aliquot in Acidic KI (Liberates I₂) Monitor->Quench Titrate Titrate I₂ with Na₂S₂O₃ Quench->Titrate Analyze Analyze Data for Kinetics Titrate->Analyze

Key Takeaways for Professionals

When deciding between these two oxidants for your project, consider the following:

  • Opt for Chloramine-T when you require a mild, selective, and stable oxidizing agent. It is particularly suitable for sensitive processes in organic synthesis, for iodinating proteins and peptides, and for disinfection applications where the corrosiveness and strong odor of bleach are problematic [1] [4] [3].
  • Choose Sodium Hypochlorite when you need a powerful, non-selective, and economical oxidant or disinfectant. It is ideal for bulk water treatment, surface disinfection, bleaching, and degrading robust organic pollutants, where its high reactivity is an advantage [2].

References

Comparative Efficacy of Surface Disinfectants Against Norovirus

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental findings for various disinfectants tested against human norovirus (hNoV) and its surrogates, as reported in the search results. Tulane virus (TuV) and murine norovirus (MNV-1) are used as cultivable surrogates for hNoV in these studies.

Disinfectant (Active Ingredient) Test Virus Contact Time Concentration Log₁₀ Reduction (LR) Notes / Conditions
Ethanol-based Product [1] hNoV GII.4 & GI.6, TuV 30 seconds Not Specified >3.5 LR Standard surface assay (no wiping); significantly more effective than other tested chemistries.
Sodium Hypochlorite [1] hNoV GII.4 & GI.6, TuV 30 seconds Not Specified (≤200 ppm for FCS) ≤0.5 LR Standard surface assay; poor efficacy at permitted concentrations for food contact surfaces (FCS).
Quaternary Ammonium Compound (QAC) [1] hNoV GII.4 & GI.6, TuV 30 seconds Not Specified ≤0.5 LR Standard surface assay; poor efficacy.
Acid + Anionic Surfactant [1] hNoV GII.4 & GI.6, TuV 30 seconds Not Specified ≤0.5 LR Standard surface assay; poor efficacy.
Free Chlorine [2] Murine Norovirus (MNV-1) 0.5 minutes 0.5 mg/L >4 LR Bench-scale disinfection in drinking water.
Chlorine Dioxide Gas [3] Murine Norovirus (MNV-1) 1 minute 4 mg/L Complete inactivation (No infectious virus recovered) On stainless steel coupons at 25°C and 85% relative humidity.
Monochloramine [4] Tulane Virus (TuV) Varies (CT value) 3 ppm ~2.5 LR (at CT~3 mg·min/L) Weaker oxidant; requires longer contact time/higher concentration. More effective against norovirus (TuV) than rotavirus.

Detailed Experimental Protocols

The efficacy data in the table above were generated using standardized methods to ensure reproducibility and reliability, particularly given that human norovirus cannot be routinely cultured.

  • Virus Propagation and Quantification: Surrogate viruses like Murine Norovirus (MNV-1) and Tulane Virus (TuV) are propagated in cell lines (e.g., RAW 264.7 macrophages for MNV-1). Viral titers are determined using plaque assays, which quantify infectious viral particles (PFU/ml) [3] [5]. For hNoV, genomic copies are quantified using RNase-reverse transcriptase quantitative PCR (RNase-RT-qPCR) after disinfection. The RNase pretreatment step is critical as it degrades any viral RNA outside an intact capsid, helping to correlate RNA detection with potential infectivity [1] [6].

  • Surface Disinfection Assay (ASTM E1053): This is a standard method for evaluating virucidal efficacy on hard, non-porous surfaces [1].

    • Surface Inoculation: A specific volume of the virus (e.g., 100 µl at ~10⁸ PFU/ml) is inoculated onto the test surface and air-dried [3].
    • Disinfectant Application: The disinfectant is applied without mechanical action for a set contact time.
    • Virus Recovery & Quantification: After contact time, the virus is recovered using a neutralizing solution and assayed for infectivity or genomic copies.
  • Wiping Protocol: Some studies employ a wiping step to simulate real-world sanitization. An automated wiping platform may be used for consistency. Virus concentration is measured on the surface after wiping and on the used paper towel to distinguish between inactivation and physical removal [1].

The following diagram illustrates the core decision-making workflow and key experimental steps for evaluating a disinfectant's efficacy against norovirus.

G clusterSurface Surface Assay (ASTM E1053) Details clusterWipe Wiping Assay Details Start Start: Evaluate Disinfectant VirusSelect Select Test Virus Start->VirusSelect MethodSelect Choose Assay Method VirusSelect->MethodSelect SurfaceAssay Surface Disinfection Assay MethodSelect->SurfaceAssay Standard Inactivation WipeAssay Wiping Assay MethodSelect->WipeAssay Inactivation + Removal DataAnalysis Analyze Efficacy Data SurfaceAssay->DataAnalysis S1 1. Inoculate Surface WipeAssay->DataAnalysis W1 1. Inoculate Surface Report Report Log Reduction DataAnalysis->Report S2 2. Apply Disinfectant S1->S2 S3 3. Neutralize & Recover S2->S3 S4 4. Quantify Virus S3->S4 W2 2. Wipe with Treated Wipe W1->W2 W3 3. Quantify Virus on Surface and Wipe W2->W3 W4 4. Distinguish Removal from Inactivation W3->W4

Key Insights for Disinfectant Selection

  • Consider the Application Method: The physical method of applying a disinfectant significantly impacts its overall efficacy. For instance, wiping enhances the performance of all products by combining chemical inactivation with the physical removal of viruses from surfaces [1].
  • Choose an Appropriate Surrogate: The choice of surrogate virus matters. Tulane virus is increasingly considered a better surrogate for hNoV than the traditionally used feline calicivirus (FCV), as its susceptibility to antimicrobials is more closely aligned with that of hNoVs [1] [4].
  • Understand Disinfectant Limitations: The data shows that several common disinfectants, including quaternary ammonium compounds (QACs) and sodium hypochlorite at low concentrations, have poor efficacy against hNoVs on surfaces with a short contact time [1]. This highlights the need to consult specific efficacy data rather than relying on general claims.

How to Proceed with Chloramine-T Information

While this guide provides a robust comparison of several alternatives, the search results do not allow for a direct evaluation of Chloramine-T. To complete your comparison, I suggest you:

  • Consult specialized chemical and virology databases or primary literature specifically on Chloramine-T's virucidal properties.
  • Review the product's certification documents or manufacturer's technical data sheets, which may contain relevant efficacy data against viruses like norovirus [7].

References

Chloramine-T vs. Lactoperoxidase: A Direct Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of the Chloramine-T and Lactoperoxidase iodination methods based on historical comparative studies.

Feature Chloramine-T Lactoperoxidase
Mechanism Chemical oxidation [1] Enzymatic oxidation [1]
Oxidizing Agent Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) [1] Lactoperoxidase + Hydrogen Peroxide (H₂O₂) [1]
Iodination Sites Tyrosine, Histidine [1] Primarily surface Tyrosine residues [1]
Specific Activity High [1] High [1]
Immunoreactivity May be lower due to damage [2] Better preserved [2]
Typical Yield (RCY) High High
Advantages Rapid, high efficiency, simple protocol [1] Milder conditions, reduced protein damage [1] [2]
Disadvantages Harsh conditions can damage sensitive proteins [1] [2] More complex optimization, potential self-iodination of the enzyme [1]

A 1978 study comparing the two methods for iodinating ovine Prolactin (oPRL) found that Chloramine-T provided a tracer with lower non-specific binding to liver membrane receptors than the Lactoperoxidase method [3]. Conversely, a study on iodinating insulin concluded that the Lactoperoxidase method produced a labeled hormone with "much greater immunoreactivity and stability" than the Chloramine-T method [2].

Experimental Protocols for Iodination

Here are the core methodologies for both iodination techniques.

Chloramine-T Iodination Protocol

This is a common chemical oxidation method. The following workflow outlines the key steps.

G Start Start Reaction Oxidize Chloramine-T oxidizes I⁻ to reactive I⁺ (I₂) Start->Oxidize Substitute Electrophilic substitution on Tyr/His residues Oxidize->Substitute Stop Stop with reducing agent (e.g., Sodium Metabisulfite) Substitute->Stop Purify Purify labeled protein (e.g., Size Exclusion Chromatography) Stop->Purify End Quality Control Purify->End

Key Steps Explained:

  • Reaction: The protein is mixed with radioiodide (e.g., Na¹²⁵I) and Chloramine-T in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) for 60-120 seconds [1] [4].
  • Quenching: The reaction is stopped by adding a reducing agent, typically a double molar excess of sodium metabisulfite, which consumes the excess oxidant [4].
  • Purification: The iodinated protein is separated from free iodine and low-molecular-weight components using a disposable size-exclusion column like a NAP-5 column, eluting with PBS [4].
Lactoperoxidase Iodination Protocol

This enzymatic method offers a milder approach to iodination.

G Start Start Reaction LPO Add Lactoperoxidase (LPO) and substrate H₂O₂ Start->LPO Oxidize LPO uses H₂O₂ to oxidize I⁻ to reactive form LPO->Oxidize Iodinate Iodination of surface Tyr residues on target protein Oxidize->Iodinate Stop Stop by dilution or physical separation Iodinate->Stop Purify Purify labeled protein Stop->Purify End Quality Control Purify->End

Key Steps Explained:

  • Reaction: The protein is incubated with radioiodide and the Lactoperoxidase enzyme. The reaction is initiated by adding a low concentration of Hydrogen Peroxide (H₂O₂) [1] [5].
  • Quenching & Purification: The reaction can be stopped by simple dilution or by physical separation if immobilized Lactoperoxidase is used (e.g., Enzymobeads kit or Sephadex-immobilized LPO) [1]. This avoids the need for a chemical reducing agent and simplifies the purification of the final product.

Recommendations for Researchers

Your choice between these two methods should be guided by the nature of your target molecule and the application of the iodinated product.

  • Use Chloramine-T for robust proteins: This method is ideal when the protein is stable and not easily damaged by oxidizing conditions. It is a straightforward, efficient, and high-yielding technique [1].
  • Choose Lactoperoxidase for sensitive proteins: For proteins, peptides, or antibodies that are particularly sensitive to oxidation, or when preserving maximum immunoreactivity and biological activity is critical, the milder enzymatic method is strongly preferred [1] [2].
  • Consider modern solid-phase variants: To mitigate the drawbacks of both methods, consider using commercial kits based on Iodogen (a solid-phase Chloramine-T analog) or immobilized Lactoperoxidase. Iodogen allows for easy separation of the oxidant [1], while immobilized LPO minimizes enzyme self-iodination and simplifies the stopping of the reaction [1].

Important Considerations for Experimental Design

  • Potential for Damage: The primary drawback of Chloramine-T is its potential to cause oxidative damage to sensitive amino acids like Tryptophan (to oxindole) and Methionine (to sulfoxide), which can compromise protein function [1].
  • Safety: All iodination reactions, especially with volatile iodine, must be performed in a well-operating fume hood due to the uptake of iodine by the thyroid gland [1].

References

validating Chloramine-T concentration for dental disinfection

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Comparisons

For researchers to replicate or evaluate these findings, here are the detailed methodologies from the key studies.

Protocol 1: Evaluating Antimicrobial Efficacy in Gypsum

This protocol is designed to determine the effective concentration of Chloramine-T for creating a self-disinfecting dental stone [1] [2] [3].

  • Sample Fabrication: Type III gypsum was mixed with Chloramine-T trihydrate powder at 0.1%, 0.25%, and 0.5% (w/w) concentrations. Samples were fabricated using a custom mold (9 mm diameter, 3 mm thickness) [2].
  • Microbial Testing: The antimicrobial activity was tested against Candida albicans using a method based on the Kirby-Bauer disk diffusion method. C. albicans was cultured in Sabouraud Dextrose Broth, and a suspension was lawned onto Sabouraud Dextrose Agar plates. The fabricated discs were placed on the inoculated plates and incubated for 24 hours [2].
  • Outcome Measurement: The zone of inhibition around each disc was measured using digital calipers along two perpendicular diameters, and the average was recorded for analysis [2].

This experimental workflow can be visualized as follows:

Start Start Experiment Mix Mix CHT Powder with Type III Gypsum Start->Mix Fabricate Fabricate Discs (9mm diameter, 3mm thickness) Mix->Fabricate Culture Culture C. albicans and Lawn on SDA Plates Fabricate->Culture Place Place Gypsum Discs on Inoculated Plates Culture->Place Incubate Incubate for 24 Hours Place->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Analyze Statistical Analysis (One-way ANOVA, Tukey test) Measure->Analyze

Protocol 2: Assessing Effects on Material Properties

This study focused on evaluating whether the addition of 0.5% Chloramine-T compromises the physical properties of the gypsum [4].

  • Setting Time: The initial setting time was measured for both control (plain gypsum) and experimental (gypsum with 0.5% CHT) groups using a Vicat needle apparatus. Each group contained 35 samples [4].
  • Abrasion Resistance: A two-body wear test was employed. Samples were weighed before and after the test. The weight loss was compared between the control and experimental groups, with 35 samples in each [4].
Comparison with Alternative Disinfectants

Chloramine-T is one of several options for dental cast disinfection. The table below compares it with other common methods.

Disinfectant/Method Reported Efficacy & Advantages Reported Drawbacks & Limitations
Chloramine-T (0.5% incorporation) Effective inhibition of C. albicans; minimal impact on physical properties of set gypsum [1] [4]. Limited data on efficacy against a broad spectrum of microbes; potential for powder inhalation during mixing.
Sodium Hypochlorite (0.525% Immersion) A widely used and effective chemical disinfectant. Repeated immersion can cause significant linear dimensional change and decreased hardness of the dental stone [1].
Glutaraldehyde (2% Immersion) A powerful disinfectant. Similar to sodium hypochlorite, repeated use leads to significant dimensional changes and reduced hardness [1].
Microwave Irradiation More effective than chemical immersion/spray methods in eradicating microorganisms [1]. Can significantly increase surface roughness of the gypsum cast; not suitable for all types of dental casts [1].

Mechanisms and Research Considerations

For a deeper understanding, it is useful to know how Chloramine-T works and the current limitations of the research.

  • Mechanism of Action: Chloramine-T is an active chlorine compound that acts as a biocide through its chlorination and oxidative power [5]. Studies suggest it acts on the cell wall and membrane permeability of microorganisms simultaneously. In C. albicans, it causes micromorphological changes, impairing the development of pseudohyphae and chlamydospores [5]. Its action is slower but more sustained than some alternatives like sodium hypochlorite [5].

  • Critical Limitations of Current Research: The promising results are based on studies with specific limitations that point to areas for future research [1] [2]:

    • Testing has primarily been against the fungus Candida albicans. Efficacy against bacteria (e.g., S. aureus, E. coli) and viruses common in the oral environment is not well established.
    • Evaluations have focused mainly on Type III gypsum. Its effect on the properties of other types (e.g., Type IV, Type V) is unknown.
    • While initial tests on setting time and abrasion resistance are positive, a comprehensive analysis of other critical properties, such as compressive strength, surface detail reproduction, and compatibility with impression materials, is needed.

References

Chloramine-T cost-effectiveness analysis in research

Author: Smolecule Technical Support Team. Date: February 2026

Chloramine-T Performance in Research Applications

Application Area Key Performance Findings Supporting Experimental Data Source

| Dental Material Disinfection [1] | Antimicrobial Efficacy: 0.5% w/w concentration in Type III gypsum showed a mean zone of inhibition of 20.80 ± 1.68 mm against Candida albicans. Dose Dependency: Effectiveness significantly increased with concentration (0.1%, 0.25%, 0.5%). | Method: Kirby and Bauer method (disc diffusion). Samples mixed with CHT were placed on agar lawned with C. albicans and incubated for 24 hours. The zone of inhibition was measured with digital calipers. Analysis: One-way ANOVA and Tukey test confirmed statistical significance (p<0.05). | [1] | | Dentin Decontamination [2] | Effective Disinfection: Recommended for decontaminating extracted teeth (0.5% solution for up to 1 week). Breakdown & Residue: Breaks down into para-toluene-sulphonamide (pTSA) in the presence of organic matter; residue can be retained in porous dentin. | Method (Breakdown): High-performance liquid chromatography (HPLC) to detect Chloramine-T and its breakdown product, pTSA, in solution with and without dentin. Method (Efficacy): Determined minimal inhibitory concentration (MIC) against Lactobacillus acidophilus. | [2] | | Aquaculture Effluent Treatment [3] | Modeling Discharge: Validated hydraulic dilution models to predict environmental concentrations of Chloramine-T in hatchery effluent, aiding in environmental risk assessment. | Method: Rhodamine WT dye used to model water flow. Chloramine-T concentrations were measured at various points in the effluent pathway following a simulated treatment and compared against model predictions. | [3] |

A Framework for Your Cost-Effectiveness Analysis

Since a direct comparative guide isn't available, you can structure your own analysis by defining the scope and building a comparison framework. Here is a logical workflow to guide your process:

G start Define Analysis Scope a1 Specific Application (e.g., Surface Disinfection, Aquaculture Treatment) start->a1 a2 Key Alternatives (e.g., Chlorine, Glutaraldehyde, Quaternary Ammonia, UV Light) start->a2 a3 Effectiveness Metrics (e.g., Microbial Kill Rate, Material Compatibility, Stability) start->a3 b Gather Comparative Data a1->b Guides a2->b Guides a3->b Guides c1 Direct Costs (Price per dose, Preparation time) b->c1 c2 Indirect Costs (Safety equipment, Waste disposal, Staff training) b->c2 c3 Performance Data (From experimental literature and supplier specs) b->c3 d Synthesize & Report c1->d Inputs c2->d Inputs c3->d Inputs e1 Structured Comparison Tables d->e1 e2 Detailed Experimental Protocols d->e2 e3 Visualizations & Pathway Diagrams d->e3

Step 1: Define the Scope of Your Analysis

A meaningful comparison depends heavily on the specific context.

  • Application: The cost-effectiveness of Chloramine-T for disinfecting dental stones is very different from its use in treating a 1-million-liter aquaculture raceway [1] [3].
  • Alternatives: Identify the most relevant competitors. In water disinfection, alternatives could be chlorine, ozone, or UV light [4]. In lab surface disinfection, alternatives might include sodium hypochlorite (bleach), ethanol, or quaternary ammonium compounds.
  • Metrics for "Effectiveness": Go beyond just cost. Metrics include antimicrobial efficacy spectrum, required contact time, material compatibility, stability, and safety profile [1] [2].
Step 2: Gather Data on Costs and Performance

For a balanced view, collect both financial and experimental data.

  • Cost Factors:
    • Direct Costs: Purchase price per kilogram or liter.
    • Indirect Costs: Costs for personal protective equipment (PPE), waste handling and disposal, staff training, and any required monitoring equipment.
  • Performance Data: Use the search results as a starting point and expand from there. The methodologies in [1] and [2] are excellent examples of how to generate robust, comparative efficacy data for your guide.
Step 3: Structure Your Comparison Guide

Synthesize your findings into a clear, objective format.

  • Create Comparison Tables: Develop tables that directly compare Chloramine-T and its alternatives side-by-side across your defined cost and performance metrics.
  • Detail Experimental Protocols: For any experimental data you cite or generate, include a detailed "Methods" section, similar to those in the search results, explaining the protocols, organisms tested, and analytical techniques used [1] [2].
  • Discuss Contextual Pros and Cons: Be explicit about where each disinfectant shines and where it underperforms. For example, while Chloramine-T is a stable disinfectant [2], its residues in porous materials like dentin require careful rinsing [2], which is a key operational consideration.

References

×

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.9967613 Da

Monoisotopic Mass

245.9967613 Da

Heavy Atom Count

14

UNII

4IU6VSV0EI

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 92 of 93 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

7080-50-4

Wikipedia

Chloramine-T trihydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

... Prepared in 75-95% yield by passing chlorine into a sodium hydroxide solution of p-toluenesulfonamide.
Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Benzenesulfonamide, N-chloro-4-methyl-, sodium salt (1:1): ACTIVE
Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.
Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

DETECTION LIMIT WAS 2.5 NG P-TSA/MUL CORRESPONDING TO CHLORAMINE-T CONCN OF 0.8 MG/KG IN FOOD SAMPLES.
GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.
DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

N-Chloramines should be stored cold and protected from light, water, amines and ammonium compounds, strong acids and bases, and easily oxidized organic materials. /N-Chloramines/

Interactions

It has been suggested that chloramine T can react with some amino acids in gastrointestinal tract to form toxic cyanogen compounds.

Stability Shelf Life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

Dates

Last modified: 09-12-2023
[1]. Kloth LC, et al. Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. Adv Skin Wound Care. 2007 Jun;20(6):331-45.[2]. Shim I, et al. Inhalation exposure to chloramine T induces DNA damage and inflammation in lung of Sprague-Dawley rats. J Toxicol Sci. 2013;38(6):937-46.[3]. Kuklina I, et al. Investigation of chloramine-T impact on crayfish Astacus leptodactylus (Esch., 1823) cardiac activity. Environ Sci Pollut Res Int. 2014 Sep;21(17):10262-9. [4]. Martínez MA, et al. Induction of cytochrome P450-dependent mixed function oxidase activities and peroxisome proliferation by chloramine-T in male rat liver. Food Chem Toxicol. 2017 Aug;106(Pt A):86-91.

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